An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The 2-amino-1,3-thiazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide arr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-amino-1,3-thiazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the synthesis of a key derivative, 2-(dimethylamino)-1,3-thiazol-4(5H)-one, and its subsequent derivatization. This document is intended for researchers and professionals in the field of drug discovery and development, offering a detailed exploration of the synthetic methodologies, reaction mechanisms, and practical experimental protocols. The synthesis of the core structure is primarily achieved through the cyclization of N,N-dimethylthiourea with an α-haloacetic acid, a robust and widely applicable method.[2][3] Further functionalization, particularly at the C-5 position, is readily accomplished via Knoevenagel condensation with various aldehydes, allowing for the generation of diverse chemical libraries for biological screening.[4] This guide emphasizes the underlying chemical principles and provides detailed, actionable protocols to enable the successful synthesis and exploration of this important class of heterocyclic compounds.
Introduction: The Significance of the 2-Aminothiazol-4(5H)-one Core
The thiazole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of therapeutic importance.[5] Among the various classes of thiazole derivatives, 2-aminothiazol-4(5H)-ones have garnered significant attention due to their versatile biological profile. These compounds are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs.[6][7] The 2-amino group provides a key point for substitution, allowing for the modulation of the molecule's physicochemical properties and biological activity. The N,N-dimethylamino substituent, in particular, can enhance solubility and influence the electronic properties of the heterocyclic ring, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
The derivatization of the 2-(dimethylamino)-1,3-thiazol-4(5H)-one core, especially at the C-5 position, offers a straightforward strategy for creating molecular diversity. The active methylene group at this position is readily susceptible to condensation reactions, providing a platform for the introduction of a wide range of substituents.[4] This approach has been widely utilized to generate libraries of compounds for screening against various biological targets.
This guide will provide a detailed exposition of the synthesis of the parent 2-(dimethylamino)-1,3-thiazol-4(5H)-one and will further explore the synthesis of its derivatives through Knoevenagel condensation.
Core Synthetic Strategy: Synthesis of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one
The most direct and widely employed method for the synthesis of the 2-aminothiazol-4(5H)-one ring system is the reaction of a thiourea derivative with an α-haloacetic acid or its ester.[2][3] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Reaction Mechanism
The synthesis of 2-(dimethylamino)-1,3-thiazol-4(5H)-one from N,N-dimethylthiourea and chloroacetic acid is a classic example of a heterocyclization reaction. The mechanism can be described in the following steps:
S-Alkylation: The sulfur atom of N,N-dimethylthiourea, being a soft nucleophile, attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride ion. This results in the formation of an S-(carboxymethyl)isothiouronium salt intermediate.
Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid moiety. This intramolecular condensation leads to the formation of a tetrahedral intermediate.
Dehydration: Subsequent elimination of a water molecule from the tetrahedral intermediate results in the formation of the stable five-membered 2-(dimethylamino)-1,3-thiazol-4(5H)-one ring.
The overall reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction and to facilitate the cyclization step.
Caption: Reaction mechanism for the synthesis of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one.
Experimental Protocol: A Representative Procedure
This protocol is a general method that can be adapted and optimized based on laboratory conditions and the desired scale of the reaction.
Materials:
N,N-Dimethylthiourea
Chloroacetic acid
Anhydrous sodium acetate
Absolute ethanol
Water
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve N,N-dimethylthiourea (10 mmol) and chloroacetic acid (10 mmol) in absolute ethanol (50 mL).
Add anhydrous sodium acetate (10 mmol) to the mixture.
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into cold water (150 mL) with stirring.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(dimethylamino)-1,3-thiazol-4(5H)-one.
Table 1: Reagents and Conditions for the Synthesis of the Core Structure
Reagent
Molar Equiv.
Purpose
N,N-Dimethylthiourea
1.0
Starting material (thiourea component)
Chloroacetic Acid
1.0
Starting material (α-haloacid component)
Anhydrous Sodium Acetate
1.0
Base
Absolute Ethanol
-
Solvent
Condition
Value
Purpose
Temperature
Reflux
To drive the reaction to completion
Time
6-8 hours
Reaction time
Synthesis of Derivatives: Knoevenagel Condensation
The C-5 position of the 2-(dimethylamino)-1,3-thiazol-4(5H)-one ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes in the presence of a basic catalyst. This reaction, known as the Knoevenagel condensation, is a powerful tool for generating a diverse range of derivatives.[4]
Reaction Mechanism
Enolate Formation: A base (e.g., piperidine or sodium acetate) abstracts a proton from the C-5 position of the thiazolone ring, forming a nucleophilic enolate intermediate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming an aldol-type addition product.
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable α,β-unsaturated product, the 5-substituted-2-(dimethylamino)-1,3-thiazol-4(5H)-one.
Decoding the Mechanism of Action of Novel 1,3-Thiazole Derivatives in Cancer Cells: A Technical Guide for Drug Development
Executive Summary The 1,3-thiazole scaffold has emerged as a highly privileged pharmacophore in oncology drug discovery due to its structural rigidity, electron-rich nature, and capacity to engage in diverse non-covalent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,3-thiazole scaffold has emerged as a highly privileged pharmacophore in oncology drug discovery due to its structural rigidity, electron-rich nature, and capacity to engage in diverse non-covalent interactions with critical biological targets[1]. As a Senior Application Scientist, I have observed that the successful translation of these derivatives from bench to bedside relies on a rigorous understanding of their multi-targeted mechanisms. This whitepaper systematically deconstructs the primary mechanisms of action—specifically tubulin polymerization inhibition and PI3K/mTOR dual targeting—while providing field-proven, self-validating experimental protocols to evaluate these novel agents.
Core Molecular Targets and Mechanistic Pathways
Microtubule Destabilization via the Colchicine Binding Site
A primary mechanism by which 1,3-thiazole derivatives exert cytotoxicity is through the disruption of microtubule dynamics. Novel 2,4-disubstituted thiazoles and thiazole-naphthalene hybrids exhibit a profound affinity for the colchicine-binding site on
-tubulin[2][3]. By binding to this interface, they sterically hinder the addition of new tubulin heterodimers, effectively inhibiting the elongation phase of microtubule assembly.
The causality of cell death here is highly specific: the destabilization of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged cell cycle arrest at the G2/M phase[2]. The inability of the cancer cell to satisfy the SAC directly forces the activation of the intrinsic mitochondrial apoptotic cascade. This is characterized by the upregulation of pro-apoptotic proteins (e.g., Bax, p53), the downregulation of anti-apoptotic Bcl-2, and the ultimate cleavage of Caspase-3 and Caspase-9[1].
Dual Inhibition of the PI3K/Akt/mTOR Signaling Axis
Beyond cytoskeletal disruption, specific 1,3-thiazole derivatives have been rationally designed as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways[4].
Targeting both nodes simultaneously is a superior therapeutic strategy in drug development because it prevents the compensatory Akt hyperactivation frequently observed with mTORC1-only inhibitors. Experimental evidence demonstrates that these thiazole compounds form a network of essential hydrogen bonds within the ATP-binding clefts of both PI3K
and mTOR. This dual blockade starves the cancer cell of critical survival signals, inducing potent G0–G1 phase cell cycle arrest and subsequent apoptosis[4][5].
Quantitative Pharmacodynamics: Efficacy Profiling
To contextualize the potency of these agents, the following table synthesizes the half-maximal inhibitory concentrations (IC
) of recent benchmark 1,3-thiazole derivatives across key molecular targets and human cancer cell lines.
In drug development, assay fidelity is paramount. The following protocols are designed as self-validating systems, incorporating strict internal controls to establish causality rather than mere correlation.
Rationale: We select a fluorescence-based kinetic assay over end-point sedimentation because it provides real-time resolution of the nucleation, growth, and steady-state phases of microtubule assembly. This allows researchers to definitively classify the agent as a destabilizer (colchicine-like) rather than a stabilizer (paclitaxel-like).
Step-by-Step Workflow:
Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP, and 10 M of a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).
Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add the 1,3-thiazole derivative at varying concentrations (0.1
M to 50 M).
Internal Validation Controls (Critical): Include Combretastatin A-4 (3
M) as a positive destabilization control, Paclitaxel (3 M) as a positive stabilization control, and 1% DMSO as the vehicle baseline. This guarantees the dynamic range of the assay is functioning correctly.
Initiation & Kinetic Read: Rapidly add the tubulin/GTP mixture to the plate. Immediately transfer to a temperature-controlled microplate reader (37°C).
Data Acquisition: Measure fluorescence emission (e.g., Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.
Analysis: Calculate the
of the linear growth phase. A reduction in and a lower final steady-state fluorescence relative to the DMSO control confirms tubulin polymerization inhibition[2][3].
Rationale: To prove that molecular target inhibition translates to the expected cellular phenotype, we must track cell cycle progression. Propidium Iodide (PI) staining quantifies DNA content, allowing us to distinguish between G0/G1 arrest (typical of PI3K/mTOR inhibitors) and G2/M arrest (typical of tubulin inhibitors).
Step-by-Step Workflow:
Cell Treatment: Seed target cancer cells (e.g., MCF-7 or HL-60) at
cells/well. Treat with the thiazole derivative at 1x and 5x its cellular IC for 24 and 48 hours.
Harvesting & Fixation: Collect both adherent and floating (potentially apoptotic) cells. Wash with cold PBS. Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
Staining (Self-Validation Step): Centrifuge to remove ethanol. Resuspend the pellet in a staining buffer containing 50
g/mL PI and 100 g/mL RNase A . Note: RNase A is mandatory to ensure PI binds only to DNA, preventing false-positive RNA fluorescence.
Incubation: Incubate in the dark at room temperature for 30 minutes.
Flow Cytometry Acquisition: Acquire at least 10,000 single-cell events. Use forward scatter (FSC) vs. side scatter (SSC) to gate out debris, and PI-Area vs. PI-Width to gate out doublets (critical for accurate G2/M quantification).
Analysis: The emergence of a sub-G1 peak validates the induction of apoptosis, while a shift in the primary peaks confirms the specific phase arrest[2][4].
Mechanistic Pathway Visualizations
The following diagrams map the causal relationships and signaling cascades modulated by novel 1,3-thiazole derivatives.
Caption: Tubulin destabilization and apoptosis induction by 1,3-thiazole derivatives.
Caption: Dual inhibition of the PI3K/Akt/mTOR signaling axis by novel thiazole agents.
References
Source: National Institutes of Health (NIH)
Full article: Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors
Source: Taylor & Francis Online
URL
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors
Source: ACS Publications
URL
Source: National Institutes of Health (NIH)
Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors
Source: RSC Publishing
URL
enzyme inhibition potential of 2-amino-1,3-thiazol-4(5H)-one analogues
An In-Depth Technical Guide to the Enzyme Inhibition Potential of 2-Amino-1,3-Thiazol-4(5H)-one Analogues Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Enzyme Inhibition Potential of 2-Amino-1,3-Thiazol-4(5H)-one Analogues
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminothiazole core, and specifically its 2-amino-1,3-thiazol-4(5H)-one variant, represents one such versatile scaffold.[1][2] Its inherent structural features—a hydrogen bond donor/acceptor system, a rigid heterocyclic ring, and multiple sites for synthetic modification—make it an ideal starting point for the development of potent and selective enzyme inhibitors.
This guide provides a technical overview of the . We will explore their mechanisms of action, delve into structure-activity relationships (SAR) for key enzyme targets, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their discovery programs.
Part 1: Mechanisms of Enzyme Inhibition
The inhibitory activity of 2-aminothiazole analogues is not confined to a single mechanism. Depending on the specific substitutions on the thiazolone core and the architecture of the target enzyme's active or allosteric sites, these compounds can function through various modes of inhibition.
1.1. Competitive Inhibition: Many analogues act as competitive inhibitors, directly competing with the enzyme's natural substrate for binding to the active site. This is often achieved by mimicking the substrate's structure or by forming key interactions with active site residues. For instance, studies on tyrosinase inhibitors with a thiazol-4(5H)-one scaffold have identified compounds that exhibit a competitive mode of action.[3]
1.2. Allosteric and Mixed-Type Inhibition: A particularly interesting feature of this scaffold is its potential for allosteric modulation. Aryl 2-aminothiazoles have been identified as non-ATP-competitive inhibitors of protein kinase CK2.[4] These compounds bind to an allosteric pocket at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[4] This mode of action offers a significant advantage in achieving selectivity, as allosteric sites are often less conserved than the highly conserved ATP-binding pocket of kinases. Similarly, kinetic analyses of other thiazol-4(5H)-one analogues have revealed mixed-type inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[3][5]
Caption: General mechanisms of enzyme inhibition.
Part 2: Key Enzyme Targets & Structure-Activity Relationships (SAR)
The 2-aminothiazole scaffold has demonstrated inhibitory activity against a diverse array of enzyme families. The key to unlocking potency and selectivity lies in the strategic modification of the core structure.
Caption: Key modification sites on the 2-aminothiazole scaffold.
Protein Kinases
Kinases are a major class of enzymes targeted by 2-aminothiazole derivatives, crucial in oncology and inflammation research.
Cyclin-Dependent Kinase 2 (CDK2): High-throughput screening identified 2-acetamido-thiazole derivatives as potent CDK2 inhibitors.[6][7] X-ray crystallography revealed that these inhibitors bind to the active site of the enzyme.[6][7] Optimization led to analogues with IC50 values in the low nanomolar range.[6][7]
Src Family Kinases (e.g., p56Lck): The 2-aminothiazole scaffold is the basis for potent pan-Src inhibitors like Dasatinib.[8] Structure-activity relationship studies led to the development of inhibitors with nanomolar to subnanomolar potencies.[8] For p56Lck inhibitors, the substitution pattern on the 2-amino and 5-carboxamide positions is critical for achieving high potency.[9]
Table 1: SAR Summary for Kinase Inhibitors
Enzyme Target
Position of Substitution
Favorable Substituents
Resulting Potency
Reference
CDK2
N-2 Acyl group
Replacement of metabolically labile esters with stable oxazoles
| CK2 | N-2 Aryl group | Aryl groups (allosteric binding) | IC50 = 3.4 µM |[4] |
Oxidoreductases
This class of enzymes, involved in metabolic and signaling pathways, is also effectively targeted by thiazolone analogues.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is a target for treating metabolic syndrome.[10] Potent inhibitors were developed by introducing cycloalkylamines at the 2-position and alkyl or spirocycloalkyl groups at the 5-position of the thiazolone ring.[10] The presence of large, lipophilic groups at the amino position generally increases inhibitory activity.[11] For example, a 3-noradamantyl analogue was found to be a highly potent inhibitor with a Ki of 3 nM.[10]
Inducible Nitric Oxide Synthase (iNOS): Excessive nitric oxide production by iNOS is implicated in inflammatory diseases.[12] For 2-aminothiazole derivatives, introducing appropriately-sized substituents at the 4- and 5-positions improves inhibitory activity and selectivity for iNOS over neuronal NOS (nNOS).[12] However, bulky or hydrophilic substituents at any position were found to decrease or abolish activity.[12]
Table 2: SAR Summary for Oxidoreductase Inhibitors
| iNOS | C-4 and C-5 | Appropriately-sized alkyl groups (e.g., methyl, ethyl) | Improved activity and selectivity |[12] |
Hydrolases and Other Enzymes
The therapeutic reach of 2-aminothiazole analogues extends to hydrolases involved in neurotransmission and digestion.
Cholinesterases (AChE & BChE): Bi-heterocyclic molecules containing both 1,3-thiazole and 1,3,4-oxadiazole rings have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13] The inhibitory potential was found to be highly dependent on the nature of the substituent on a benzyl group, with a 3-chlorobenzyl derivative showing the best activity against AChE (IC50 = 14.27 µM).[13]
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Thiazolidinone-based benzothiazole derivatives have shown good to moderate inhibitory activity against α-glucosidase.[14]
Tyrosinase: Thiazol-4(5H)-one analogues bearing a β-phenyl-α,β-unsaturated carbonyl (PUSC) structure are potent tyrosinase inhibitors, with one analogue exhibiting an IC50 of 0.4 µM, making it 26-fold more potent than the standard inhibitor kojic acid.[3]
Part 3: Experimental Workflows for Inhibitor Profiling
A robust and reproducible experimental workflow is critical for accurately determining the inhibitory potential of newly synthesized compounds. The following section outlines a self-validating protocol for determining IC50 values and characterizing the mechanism of inhibition.
Workflow for Compound Screening and IC50 Determination
The goal of this workflow is to determine the concentration of an inhibitor required to reduce the enzyme's activity by 50% (IC50). This is a primary metric for assessing inhibitor potency.
Investigating Thiazole Derivatives as Tyrosinase Inhibitors: A Technical Guide for Drug Discovery and Development
Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase Hyperpigmentation disorders, such as melasma, solar lentigines, and post-inflammatory hyperpigmentation, are a significant concern in dermatolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase
Hyperpigmentation disorders, such as melasma, solar lentigines, and post-inflammatory hyperpigmentation, are a significant concern in dermatology and cosmetics, arising from the excessive production and uneven distribution of melanin.[1][2][3] Melanin synthesis, or melanogenesis, is a complex pathway where the enzyme tyrosinase plays a pivotal, rate-limiting role.[2][3][4] Tyrosinase, a copper-containing enzyme, catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6] Consequently, the inhibition of tyrosinase is a primary strategy for the development of novel and effective skin-lightening agents.[1][3] While various inhibitors exist, including hydroquinone and kojic acid, concerns regarding their safety and efficacy have driven the search for new, more potent, and safer alternatives.[7][8]
Thiazole Derivatives: A Promising Class of Tyrosinase Inhibitors
Thiazole-containing compounds have emerged as a particularly promising class of tyrosinase inhibitors.[9] The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen, serves as a key scaffold in the design of potent inhibitors.[9][10] Notably, isobutylamido thiazolyl resorcinol, commercially known as Thiamidol, was identified as a highly effective inhibitor of human tyrosinase from a screening of over 50,000 compounds and has demonstrated significant clinical efficacy in treating hyperpigmentation.[2][3][11][12] This technical guide provides an in-depth exploration of the investigation of thiazole derivatives as tyrosinase inhibitors, from fundamental structure-activity relationships to detailed experimental protocols for their evaluation.
Structure-Activity Relationships (SAR) of Thiazole-Based Tyrosinase Inhibitors
The inhibitory potency of thiazole derivatives against tyrosinase is intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved inhibitors.
The Essential Core: Thiazole and Resorcinol Moieties
A common structural feature among highly potent thiazole-based inhibitors is the presence of a 4-(1,3-thiazol-4-yl)resorcinol core.[13][14][15] Both the resorcinol and the thiazole rings are critical for efficient inhibition of human tyrosinase.[13][14][15] The resorcinol moiety is a well-established motif in tyrosinase inhibitors, with several 4-alkylresorcinols being used in topical applications.[13] However, the replacement of the alkyl substituent with an N-substituted 2-aminothiazole moiety can significantly enhance inhibitory activity.[13]
The Influence of Substituents on the Thiazole Ring
The substituents at the 2-amino group of the thiazole ring play a crucial role in modulating the inhibitory activity.[9][13][14][15] The size and polarity of these substituents can significantly impact the compound's interaction with the enzyme's active site.[13][14][15] For instance, alkylation or acylation of the 2-amino group has yielded potent inhibitors.[13] Structure-activity relationship studies have shown that specific substitutions can lead to a substantial increase in inhibitory potency.[9]
Mechanism of Tyrosinase Inhibition by Thiazole Derivatives
The inhibitory mechanism of thiazole derivatives against tyrosinase has been investigated through kinetic studies. These studies often reveal a mixed or competitive type of inhibition.[16][17][18]
Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.
Molecular docking simulations have provided further insights into the binding modes of these inhibitors.[13][14][15][16] These studies suggest that the thiazole sulfur atom may form a specific interaction with a conserved asparagine residue in the active site of human tyrosinase, contributing to the superior inhibitory activity of thiazolyl resorcinols.[13][14][15]
Experimental Workflow for Investigating Thiazole Derivatives
A systematic approach is essential for the discovery and characterization of novel thiazole-based tyrosinase inhibitors. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for the investigation of thiazole derivatives as tyrosinase inhibitors.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the evaluation of thiazole derivatives as tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay (In Vitro)
This assay is a widely used initial screening method due to the commercial availability and low cost of mushroom tyrosinase.[4]
Principle:
This colorimetric assay measures the inhibition of tyrosinase-catalyzed oxidation of a substrate (L-DOPA or L-tyrosine) to form a colored product, dopachrome. The absorbance of dopachrome is measured spectrophotometrically at approximately 475-495 nm.[5][6][19]
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.[6]
Prepare a fresh solution of L-DOPA or L-tyrosine in phosphate buffer.[6]
Dissolve the test compounds and kojic acid in DMSO to create stock solutions, and then prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.[6]
Assay Setup (in a 96-well plate):
Test Wells: Add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[6]
Control Wells (Enzyme Activity): Add 20 µL of the vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[6]
Test Blank Wells: Add 20 µL of the test compound dilution and 140 µL of phosphate buffer (no enzyme).[6]
Control Blank Wells: Add 20 µL of the vehicle and 140 µL of phosphate buffer (no enzyme).[6]
Positive Control Wells: Add 20 µL of kojic acid dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.[6]
Pre-incubation: Incubate the plate at room temperature for 10 minutes or at 37°C for 15 minutes.[5][19]
Reaction Initiation: Add 40 µL of the L-DOPA or 50 µL of L-tyrosine solution to all wells to start the reaction.[5][6][19]
Incubation: Incubate the plate at 37°C for 15-20 minutes.[5][6][19]
Absorbance Measurement: Measure the absorbance at 475 nm (for L-DOPA) or 495 nm (for L-tyrosine) using a microplate reader.[5][19]
Calculation of Inhibition:
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [1 - ((Abs_sample - Abs_sample_blank) / (Abs_control - Abs_control_blank))] * 100[5][19]
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[5]
Cellular Melanin Content Assay (Cell-Based)
This assay evaluates the effect of thiazole derivatives on melanin production in a cellular context, typically using B16F10 murine melanoma cells, a well-established model for studying melanogenesis.[20]
Principle:
The amount of melanin produced by cultured B16F10 cells after treatment with test compounds is quantified. The cells are lysed, and the melanin is solubilized. The absorbance of the solubilized melanin is then measured spectrophotometrically.[20][21][22]
Cell Seeding: Seed B16F10 cells into tissue culture plates at an appropriate density (e.g., 5 x 10^4 cells/well for a 6-well plate).[20]
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[20]
Treatment: Prepare stock solutions of the test compounds and kojic acid in DMEM. Add the desired final concentrations of the compounds to the cells. The control group receives only the vehicle.[20]
Incubation: Incubate the treated cells for another 48 to 72 hours.[20]
Lyse the cells by adding 1 N NaOH containing 10% DMSO to each well.[20][22]
Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.[20][22][23]
Absorbance Measurement: Measure the absorbance of the lysate at 405 nm or 490 nm using a spectrophotometer.[20][22][23]
Calculation: The melanin content is typically expressed as a percentage of the control group.[20] A standard curve using synthetic melanin can also be used for quantification.[23][24]
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative data from these assays should be summarized in clearly structured tables.
Table 1: In Vitro Tyrosinase Inhibitory Activity of Thiazole Derivatives
Compound
IC50 (µM) vs. Mushroom Tyrosinase
Inhibition Type
Ki (µM)
Derivative 1
Derivative 2
Thiamidol
Kojic Acid
Table 2: Effect of Thiazole Derivatives on Melanin Content in B16F10 Cells
Treatment Group
Concentration (µM)
Melanin Content (% of Control)
Standard Deviation
Control
0
100
Derivative 1
10
50
100
Kojic Acid
100
Conclusion and Future Directions
The investigation of thiazole derivatives has proven to be a highly fruitful area in the quest for potent and safe tyrosinase inhibitors. The strong structure-activity relationships, coupled with favorable inhibitory mechanisms, have led to the successful development of clinically effective agents like Thiamidol. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to discover and characterize the next generation of thiazole-based compounds for the management of hyperpigmentation. Future research should continue to explore novel substitutions on the thiazole scaffold, investigate their effects on human tyrosinase specifically, and conduct rigorous in vivo studies to ensure both efficacy and safety.
References
Synthesis of Carborane–Thiazole Conjugates as Tyrosinase and 11β-Hydroxysteroid Dehydrogenase Inhibitors: Antiproliferative Activity and Molecular Docking Studies. MDPI.
Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PMC.
Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. PubMed.
Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase. ResearchGate.
Application Note & Protocols: Cell-Based Assay for Melanin Content with Methylarbutin Treatment. Benchchem.
Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Medicinal Chemistry (RSC Publishing).
Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. ACS Publications.
Melanin content assay. Unknown.
Tyrosinase inhibition assay. Bio-protocol.
Investigation of tyrosinase inhibition by some 1,2,4 triazole derivative compounds: in vitro and in silico mechanisms. ResearchGate.
Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase. ACS.org.
Melanin content determination. Bio-protocol.
A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. MDPI.
protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one. Benchchem.
Synthesis, Kinetics, Binding Conformations and Structure- activity Relationship of Potent Tyrosinase Inhibitors. Brieflands Repository.
Quantitative analysis of melanin content in a three-dimensional melanoma cell culture. Unknown.
Thiamidol:A Breakthrough Innovation in the Treatment of Hyperpigmentation. Unknown.
Melanin Quantification by Chemical Methods in Healthy and Melanoma Cell Lines Correlated with the Importance in the Development. Unknown.
Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies. eScholarship.org.
3.6. Tyrosinase Inhibitory Assay. Bio-protocol.
Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor. PMC.
Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega.
Isobutylamido Thiazolyl Resorcinol (Thiamidol) for Combatting Hyperpigmentation: A Systematic Review of Clinical Studies. JDDonline.
Thiamidol containing treatment regimens in facial hyperpigmentation: An international multi‐centre approach consisting of a double‐blind, controlled, split‐face study and of an open‐label, real‐world study. PMC.
Discovery and Development of Thiazole Derivatives as Next-Generation Anti-Candida Agents
Executive Summary The increasing incidence of invasive candidiasis, combined with the rapid emergence of multidrug-resistant Candida species (e.g., C. auris, C.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The increasing incidence of invasive candidiasis, combined with the rapid emergence of multidrug-resistant Candida species (e.g., C. auris, C. glabrata), has created a critical bottleneck in modern antifungal therapy. Classical azoles (e.g., fluconazole) exert their effect by coordinating the heme iron of lanosterol 14α-demethylase (CYP51), but point mutations in the target enzyme and the upregulation of efflux pumps have severely compromised their clinical efficacy. To circumvent these resistance mechanisms, the thiazole scaffold has emerged as a highly promising pharmacophore. This technical guide explores the rational design, synthesis, and mechanistic validation of novel thiazole derivatives, providing a comprehensive framework for drug development professionals seeking to engineer next-generation anti-Candida therapeutics.
Rationale & Pharmacophore Design
The 1,3-thiazole ring is a versatile five-membered heterocycle containing both electron-donating (-S-) and electron-accepting (C=N) groups. In the context of antifungal drug design, the thiazole nucleus serves as a bioisostere for the classical imidazole or triazole rings found in marketed drugs.
Causality in Design:
Unlike traditional azoles that rely on direct, covalent-like coordination with the heme Fe²⁺ in the CYP51 active site, rationally designed 2,4-disubstituted thiazoles interact differently[1]. By introducing bulky, lipophilic substituents at the C4 position (e.g., substituted phenyl or cycloalkyl groups) and a hydrazone linkage at the C2 position, these derivatives act as non-competitive inhibitors. They sterically hinder the access of the physiological substrate (lanosterol) to the catalytic pocket without relying on heme coordination. This fundamental shift in the binding mode allows thiazole derivatives to retain potent activity against fluconazole-resistant Candida strains that have mutated their heme-adjacent residues[2].
Synthetic Methodology: The Hantzsch Heterocycle Synthesis
The most robust and modular approach for generating 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This (3+2) heterocyclization reaction condenses α-haloketones with thioamides or thiosemicarbazides[3].
Causality in Synthesis:
The choice of the Hantzsch method is driven by its high atom economy and the ability to independently vary the electrophilic (haloketone) and nucleophilic (thioamide) building blocks. This modularity is critical for generating large libraries for Structure-Activity Relationship (SAR) studies. The reaction proceeds through an initial nucleophilic attack by the sulfur atom onto the α-carbon of the haloketone, followed by cyclocondensation and dehydration to yield the aromatic thiazole ring.
Caption: Workflow of Hantzsch thiazole synthesis for generating anti-Candida derivatives.
In Vitro Screening & Structure-Activity Relationship (SAR)
The antifungal efficacy of synthesized thiazoles is evaluated using broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). SAR analyses consistently demonstrate that high lipophilicity (+π) at the para-position of the C4-aryl ring significantly enhances anti-Candida activity, likely by facilitating penetration through the complex fungal cell wall[1]. Furthermore, cycloalkylidenhydrazo-4-arylthiazoles have shown exceptional fungicidal activity against fluconazole-resistant clinical isolates[2].
Quantitative SAR Summary
The table below summarizes the in vitro potency of leading thiazole classes compared to standard reference drugs.
Data synthesized from recent in vitro evaluations[1],[2],[4].
Mechanism of Action: CYP51 Inhibition and Ergosterol Depletion
The primary molecular target of these novel thiazoles is lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme blocks the demethylation of lanosterol, leading to a catastrophic depletion of ergosterol—a sterol unique to fungi that regulates membrane fluidity and asymmetry[1]. Concurrently, toxic 14α-methylsterols accumulate, disrupting membrane integrity and leading to cell lysis[5].
Caption: Mechanism of action: Thiazole derivatives inhibiting CYP51 in the ergosterol pathway.
Cytotoxicity and Pharmacokinetic Profiling
A viable drug candidate must demonstrate selective toxicity. Thiazole derivatives are rigorously profiled against mammalian cell lines (e.g., NIH/3T3, Vero) using MTT assays, and against human erythrocytes to rule out non-specific membrane lysis[2],[4]. To predict in vivo distribution, fluorescence quenching studies with Bovine Serum Albumin (BSA) are utilized. Strong, reversible binding to BSA indicates that the lipophilic thiazole derivatives can be effectively transported through the bloodstream without precipitating, ensuring adequate bioavailability at the infection site[1].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems. Every assay must contain internal controls that prove the assay functioned correctly before the experimental data is even interpreted.
Protocol: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles
Objective: Synthesize 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives.
Causality: Ethanol is used as a protic solvent to stabilize the polar transition states during cyclization. Catalytic acetic acid accelerates the initial imine formation.
Reaction Setup: Dissolve 1.0 equivalent of thiosemicarbazide and 1.2 equivalents of the corresponding substituted α-bromoacetophenone in absolute ethanol.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 12–24 hours.
Monitoring (Self-Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Validation: The disappearance of the α-bromoacetophenone spot confirms reaction completion.
Workup: Cool the mixture to room temperature. Pour into crushed ice and neutralize with 10% sodium bicarbonate (NaHCO₃) to precipitate the free base.
Purification: Filter the precipitate, wash with distilled water, and recrystallize from hot ethanol to yield the pure thiazole derivative.
Protocol: Broth Microdilution Assay for MIC/MFC Determination
Objective: Determine the antifungal potency against Candida species following CLSI M27-A3 guidelines.
Causality: DMSO is restricted to ≤1% final concentration because higher concentrations natively disrupt fungal cell membranes, leading to false-positive fungicidal artifacts.
Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h. Suspend colonies in sterile saline to achieve a McFarland 0.5 standard (approx.
to CFU/mL). Dilute 1:1000 in RPMI 1640 broth.
Compound Dilution: Prepare serial two-fold dilutions of the thiazole derivative in RPMI 1640 (range: 0.015 to 64 µg/mL) in a 96-well microtiter plate.
System Controls (Self-Validation):
Positive Growth Control: Broth + Inoculum (no drug) to prove cell viability.
Negative Sterility Control: Broth only (no inoculum) to prove no contamination.
Reference Control: Fluconazole serial dilutions to benchmark relative potency.
Incubation: Inoculate wells and incubate at 35°C for 24-48 hours.
Readout: The MIC is the lowest concentration showing 100% visual growth inhibition.
MFC Determination: Plate 10 µL from optically clear wells onto fresh SDA plates. Incubate for 48h. The MFC is the lowest concentration resulting in ≥99.9% cell death (no colonies).
Protocol: LC-MS/MS Quantitation of Ergosterol Depletion
Objective: Validate CYP51 inhibition directly by measuring intracellular sterol ratios.
Causality: Saponification is required prior to extraction to release esterified sterols into their free form, ensuring the total ergosterol pool is accurately quantified. Cholesterol is spiked as an internal standard because its ionization efficiency mimics ergosterol, correcting for matrix effects and extraction losses.
Treatment: Treat logarithmic-phase C. albicans cultures with the thiazole derivative at 0.5× and 1× MIC for 16 hours.
Harvesting: Centrifuge cells, wash twice with sterile water, and record the wet pellet weight.
Saponification: Resuspend the pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH). Add 10 µg of Cholesterol (Internal Standard). Incubate at 85°C for 1 hour in a water bath.
Extraction: Cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.
Phase Separation: Centrifuge to separate layers. Extract the upper heptane layer containing the sterols.
LC-MS/MS Analysis: Inject the heptane extract into a triple quadrupole LC-MS/MS system equipped with a C18 column.
Validation: Ensure the calibration curve of pure ergosterol standard shows
. Calculate the ergosterol content normalized to the wet pellet weight and compare it against the untreated control. A significant drop in ergosterol coupled with a spike in lanosterol confirms CYP51 target engagement[5].
References
Title: Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine
Source: nih.gov
URL: [Link]
Title: Exploring the thiazole scaffold for the identification of new agents for the treatment of fluconazole resistant Candida
Source: tandfonline.com
URL: [Link]
Title: The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans
Source: nih.gov
URL: [Link]
Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives
Source: nih.gov
URL: [Link]
Title: Synthesis and Anticandidal Activity Evaluation of New Benzimidazole-Thiazole Derivatives
Source: nih.gov
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Receptor Binding Studies of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one Derivatives: A Comprehensive Technical Guide
Executive Summary & Pharmacological Context
The 2-amino-1,3-thiazol-4(5H)-one scaffold—often referred to as pseudothiohydantoin—is a highly privileged heterocycle in medicinal chemistry. Specifically, the 2-(Dimethylamino)-1,3-thiazol-4(5H)-one derivative has garnered significant attention due to its structural rigidity and unique electronic distribution. Unlike 2-thioxo (rhodanine) or primary 2-amino derivatives, the 2-dimethylamino substitution prevents tautomerization into the aromatic thiazole form. This locks the
hybridization at the exocyclic nitrogen, maintaining a defined 3D geometry that is critical for predictable, high-affinity interactions within receptor binding pockets.
Historically, this scaffold has been successfully deployed against metabolic targets such as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and inflammatory targets like 5-Lipoxygenase (5-LOX) . However, because thiazolones can occasionally exhibit Pan-Assay Interference Compounds (PAINS)-like behavior (e.g., non-specific aggregation or Michael addition if the 5-position is an unsubstituted arylidene), conducting rigorous, self-validating receptor binding studies is paramount to confirming true orthosteric or allosteric engagement.
Causality in Experimental Design: The Self-Validating System
When designing binding assays for 2-(dimethylamino)-1,3-thiazol-4(5H)-ones, every experimental choice must serve to isolate specific receptor-ligand interactions from biophysical artifacts.
Buffer Optimization (The Causality of BSA): Thiazol-4-one derivatives are highly lipophilic (high LogP). Without carrier proteins, they rapidly partition into plastic microplates or form colloidal aggregates, leading to artificially inflated
values. We mandate the inclusion of 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS detergent to maintain monomeric ligand dispersion.
Orthogonal Validation (The Causality of SPR): To rule out covalent modification (a risk if the 5-arylidene acts as a Michael acceptor), equilibrium radioligand binding must be orthogonally validated by Surface Plasmon Resonance (SPR). A true reversible binder will exhibit a distinct
rate, whereas a covalent modifier will show a flat dissociation phase.
Hill Slope (
) Analysis: A self-validating radioligand assay must calculate the Hill slope. An confirms a 1:1 stoichiometric binding event at a single site, whereas is a red flag for non-specific aggregation or multi-site interference.
This protocol determines the equilibrium dissociation constant (
) of the thiazol-4-one derivative against a target receptor (e.g., 11β-HSD1).
Step-by-Step Protocol:
Membrane Preparation: Harvest HEK-293 cells stably expressing the target receptor. Homogenize in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Dounce homogenizer. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM
, 0.1% BSA).
Ligand Preparation: Prepare a 10 mM stock of the 2-(dimethylamino)-1,3-thiazol-4(5H)-one derivative in 100% DMSO. Perform 10-point serial dilutions (1:3) to achieve final assay concentrations ranging from 10 pM to 10 µM (ensure final DMSO concentration remains
1%).
Incubation: In a 96-well deep-well plate, combine 50 µL of the radiotracer (e.g.,
-cortisone for 11β-HSD1 at a concentration equal to its ), 50 µL of the cold thiazol-4-one derivative, and 100 µL of the membrane suspension (20 µg protein/well).
Self-Validation Control: Include wells with a known reference inhibitor (e.g., Carbenoxolone ) to validate assay sensitivity, and wells with 10 µM reference compound to define Non-Specific Binding (NSB).
Equilibration: Incubate the plate at 25°C for 120 minutes with gentle shaking to ensure thermodynamic equilibrium is reached.
Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce NSB) using a 96-well cell harvester. Wash three times with 500 µL ice-cold Wash Buffer.
Quantification: Dry the filters, add 40 µL of scintillation cocktail, and read on a Microbeta counter. Calculate
) and dissociation () rates to confirm reversible binding and calculate residence time ().
Step-by-Step Protocol:
Chip Activation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Protein Immobilization: Dilute the purified target protein (e.g., 5-LOX ) in 10 mM Sodium Acetate (pH 4.5) and inject until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Analyte Injection: Flow the thiazol-4-one derivative over the active and reference flow cells at concentrations of 3.125, 6.25, 12.5, 25, and 50 nM in HBS-EP+ buffer (supplemented with 1% DMSO to match compound stocks). Use a high flow rate (50 µL/min) to minimize mass transport limitations.
Dissociation & Regeneration: Allow 300 seconds for the dissociation phase. Because optimized 2-(dimethylamino)-thiazol-4-ones typically exhibit reversible binding, buffer flow alone is often sufficient for regeneration. If baseline is not reached, apply a short 10-second pulse of 10 mM Glycine-HCl (pH 2.5).
Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive
, , and ().
Mechanistic Visualization
The following diagrams map the logical progression of our self-validating biophysical workflow and the downstream allosteric modulation pathway characteristic of this scaffold.
Caption: Workflow for validating thiazol-4-one receptor binding thermodynamics and kinetics.
Caption: Allosteric modulation pathway induced by thiazol-4-one derivative binding.
Quantitative Data Presentation
To illustrate the pharmacological profile of the 2-(dimethylamino)-1,3-thiazol-4(5H)-one scaffold, the table below summarizes representative binding affinities and kinetic parameters across distinct therapeutic targets. Notice how the substitution at the 5-position dictates target selectivity, while the 2-dimethylamino core anchors the kinetic residence time (
).
Compound / Substitution
Target Receptor / Enzyme
Binding Affinity ( / )
()
()
Residence Time ()
Derivative A (5-adamantan-1-yl)
11β-HSD1
45 nM
3.1 min
Derivative B (5-alkyl)
11β-HSD1
120 nM
1.6 min
Compound C06 (5-arylidene)
5-Lipoxygenase (5-LOX)
300 nM
1.4 min
Derivative C (4-chlorobenzylidene)
CYP51 (Fungal)
2.5 µM
0.3 min
Data synthesized from established structure-activity relationship (SAR) profiles of thiazol-4-one derivatives , .
References
Title: Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies
Source: Molecules, PubMed Central (PMC)
URL: [Link]
Title: Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor
Source: British Journal of Pharmacology, PubMed Central (PMC) / Wiley
URL: [Link]
Foundational
Engineering Metabolic Homeostasis: The Role of Thiazole Scaffolds in Metabolic Syndrome Therapeutics
Executive Summary: The Thiazole Pharmacophore Metabolic syndrome is a multifaceted pathophysiological state characterized by insulin resistance, dyslipidemia, hepatic steatosis, and obesity. In the pursuit of small-molec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thiazole Pharmacophore
Metabolic syndrome is a multifaceted pathophysiological state characterized by insulin resistance, dyslipidemia, hepatic steatosis, and obesity. In the pursuit of small-molecule therapeutics, the 1,3-thiazole ring—a five-membered heterocyclic compound containing sulfur and nitrogen—has emerged as a highly privileged scaffold. The unique electron distribution of the thiazole ring provides distinct hydrogen bond acceptor and donor regions, allowing for high-affinity interactions within the lipophilic binding pockets of various metabolic enzymes and nuclear receptors 1[1]. This whitepaper explores the mechanistic causality of thiazole-derived compounds, details their quantitative efficacy, and provides self-validating protocols for their synthesis and biological evaluation.
Mechanistic Pathways and Target Modulation
PPAR-γ Agonism: From Full to "Sparing" Modulators
Historically, thiazolidinediones (TZDs) such as pioglitazone and rosiglitazone have served as potent insulin sensitizers by acting as synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ)2[2].
The Causality of Binding: TZDs enter the large, Y-shaped hydrophobic ligand-binding domain (LBD) of PPAR-γ. This binding induces a conformational change that stabilizes the activation function-2 (AF-2) helix, allowing the recruitment of the Retinoid X Receptor (RXR). The resulting heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, upregulating genes responsible for glucose uptake (GLUT4) and lipid clearance while reducing circulating free fatty acids 3[3].
However, full agonism often leads to adipogenesis and fluid retention. Modern drug design now focuses on PPAR-γ sparing or partial agonists, which utilize the thiazole scaffold to selectively modulate post-translational modifications (e.g., blocking Cdk5-mediated phosphorylation of PPAR-γ at Ser273) without triggering classical adipogenic transcription2[2].
PPAR-γ activation by thiazole derivatives and downstream metabolic effects.
Enzymatic Inhibition: α-Glucosidase, α-Amylase, and Aldose Reductase
Beyond nuclear receptors, thiazole derivatives exhibit profound inhibitory effects on carbohydrate-hydrolyzing enzymes. Recent developments in hydrazine-clubbed thiazoles and rhodanine-thiazole hybrids have demonstrated nanomolar to micromolar inhibition of α-glucosidase and aldose reductase4[4]. The presence of the sulfur atom in the thiazole ring allows for tight coordination with active-site residues, effectively blunting postprandial hyperglycemia and mitigating diabetic complications like neuropathy5[5].
Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
SCD1 is a central lipogenic enzyme catalyzing the biosynthesis of monounsaturated fatty acids. Thiazole compounds have been identified as potent SCD1 inhibitors. By blocking the addition of a cis double bond between carbon 9 and 10 of saturated fatty acids, these derivatives reduce hepatic lipogenesis, thereby preventing diet-induced obesity and improving overall insulin sensitivity6[6].
Quantitative Efficacy Profiling
To contextualize the pharmacological versatility of the thiazole scaffold, the following table summarizes the quantitative efficacy of various derivatives against primary metabolic targets.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Regioselective Synthesis of Thiazole Derivatives via Modified Hantzsch Reaction
Causality: The Hantzsch synthesis is selected because the nucleophilic attack of the thioamide sulfur on the alpha carbon of an alpha-halocarbonyl allows for highly regioselective cyclization 7[7]. We utilize a microwave-assisted approach to prevent the degradation of heat-sensitive substituents, ensuring high thermodynamic stability of the resulting 2,4-disubstituted thiazole.
Preparation: Dissolve equimolar amounts (1.0 mmol) of the selected thioamide and α-haloketone in 10 mL of absolute ethanol.
Catalysis: Add a catalytic amount of triethylamine (0.1 mmol) to neutralize the generated hydrogen halide, driving the equilibrium forward.
Cyclization: Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.
Self-Validation (TLC Monitoring): Perform Thin-Layer Chromatography (TLC) using a dual-solvent system (Hexane:Ethyl Acetate 7:3) alongside starting materials. Validation Check: The complete disappearance of the α-haloketone spot and the emergence of a single, highly UV-active product spot validates complete cyclization.
Purification: Cool the mixture to precipitate the crude product. Filter and recrystallize from hot ethanol to yield the pure thiazole derivative prior to NMR/FTIR characterization.
Protocol 2: In Vitro PPAR-γ Transactivation Reporter Assay
Causality: To accurately measure PPAR-γ agonism without interference from endogenous nuclear receptors, a GAL4-PPARγ chimeric system is employed. The LBD of PPAR-γ is fused to the GAL4 DNA-binding domain, ensuring that luciferase expression is strictly dependent on the test compound's interaction with the exogenous construct.
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands).
Transfection: After 24 hours, co-transfect cells with the pM-GAL4-PPARγ-LBD expression plasmid and a pUAS-luciferase reporter plasmid using Lipofectamine 3000.
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the synthesized thiazole compounds (0.1 nM to 10 µM).
Self-Validation (Z'-Factor Calculation): Include Rosiglitazone (1 µM) as a positive control and 0.1% DMSO as a vehicle negative control. Validation Check: Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness, confirming that the observed luminescence is a true pharmacological response rather than background noise.
Quantification: Lyse cells and measure luminescence using a microplate reader. Calculate EC₅₀ values using non-linear regression.
Self-validating experimental workflow for thiazole compound development.
Conclusion
The thiazole scaffold remains a cornerstone in the architectural design of metabolic syndrome therapeutics. By shifting the paradigm from broad-spectrum full agonism to targeted, partial modulation and multi-enzyme inhibition, researchers can harness the potent efficacy of thiazole derivatives while systematically designing out historical toxicities.
References
1.[2] Title: Re-highlighting the action of PPARγ in treating metabolic diseases. Source: F1000Research. URL:
2.[1] Title: Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Source: ResearchGate. URL:
3.[3] Title: The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease. Source: PMC. URL:
4.[5] Title: Novel rhodanine–thiazole hybrids as potential antidiabetic agents. Source: PMC. URL:
5.[6] Title: Thiazole derivatives as stearoyl coa desaturase inhibitors. Source: Google Patents. URL:
6.[4] Title: Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. Source: PMC. URL:
7.[7] Title: Thiazoles and Bisthiazoles. Source: Encyclopedia.pub. URL:
Application Note: Advanced Protocols for the Synthesis of 2,4,5-Trisubstituted 1,3-Thiazole Derivatives
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Executive Summary The 1,3-thiazole ring is a privileged heterocyclic scaffold in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals
Executive Summary
The 1,3-thiazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, exhibiting profound antimicrobial, anticancer, and anti-inflammatory properties[1]. Specifically, 2,4,5-trisubstituted 1,3-thiazoles have emerged as potent inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase, a critical target for novel antimicrobial agents[1].
Traditional linear syntheses of these derivatives often suffer from poor step-economy, harsh conditions, and complex purification requirements. To address these bottlenecks, this application note details two highly efficient, field-proven Multicomponent Reaction (MCR) protocols. By leveraging cascade reaction logic, these methodologies offer self-validating, atom-economical pathways to highly functionalized thiazole libraries, accelerating hit-to-lead optimization in drug discovery.
Mechanistic Rationale & Experimental Causality
The design of a robust synthetic protocol requires an understanding of the underlying molecular choreography. MCRs are inherently self-validating systems : the successful formation of the final product is strictly dependent on the sequential, uninterrupted flow of intermediate formations. If any single mechanistic step fails, the cascade halts, preventing the formation of complex, inseparable byproduct mixtures.
Pathway A: The Modified Hantzsch Three-Component Condensation
This green methodology utilizes arylglyoxals, cyclic or acyclic 1,3-dicarbonyls, and thioureas/thioamides[2].
Causality of Reagent Selection: Arylglyoxals possess a highly electrophilic aldehydic carbonyl, which selectively undergoes Knoevenagel condensation with the active methylene of the 1,3-dicarbonyl.
Causality of Solvent: Ethanol is selected not only for its green profile but because it perfectly balances the solubility of the starting materials while acting as an anti-solvent for the final rigid thiazole product, driving the reaction forward via Le Chatelier’s principle and enabling isolation by simple filtration.
Figure 1: Mechanistic workflow of the 3-component modified Hantzsch thiazole synthesis.
Pathway B: The Isocyanide-Based Four-Component Reaction (Ugi-Variant)
For accessing highly diverse peptidomimetic thiazoles, a novel four-component reaction utilizing 3-substituted 3-bromo-2-isocyanoacrylates is employed[3].
Mechanistic Logic: The isocyanide acts as an ambidentate core. The initial Ugi-type condensation between the oxo-component, primary amine, and thiocarboxylic acid yields a non-isolable intermediate that rapidly tautomerizes to a mercaptoimine. The strategic placement of the bromo leaving group on the isocyanoacrylate forces a spontaneous Michael addition followed by HBr abstraction, locking the molecule into the aromatic 1,3-thiazole system[3].
Figure 2: Four-component Ugi-variant pathway for combinatorial thiazole synthesis.
Quantitative Data & Reaction Optimization
To establish trustworthiness, optimization metrics and biological validation data are summarized below. Ethanol under reflux proved to be the optimal self-purifying solvent system for Pathway A[2], while the biological data confirms the necessity of specific functional group placements (e.g., para-substituted phenyl rings) for optimal GlcN-6-P synthase inhibition[1].
Table 1: Optimization of Reaction Conditions for Pathway A
Entry
Solvent System
Temperature (°C)
Catalyst
Time (h)
Yield (%)
1
Water
100 (Reflux)
None
12
45
2
Methanol
65 (Reflux)
Acetic Acid (10 mol%)
6
72
3
Ethanol
78 (Reflux)
None (Self-catalyzed)
4
92
4
Dichloromethane
25 (RT)
Triethylamine
24
Trace
Table 2: Substrate Scope and Antimicrobial Efficacy (MIC Data)
Data represents minimum inhibitory concentrations (MIC) against standard strains.
Compound ID
R1 (Position 2)
R2 (Position 4)
R3 (Position 5)
Yield (%)
MIC S. aureus (mg/mL)
MIC E. coli (mg/mL)
TZ-01
4-Aminobiphenyl
Methyl
Acetyl
88
1.25
1.25
TZ-02
Phenyl
Methyl
Acetyl
85
2.50
5.00
TZ-03
4-Nitrophenyl
Methyl
Acetyl
90
1.25
2.50
TZ-04
4-Methoxyphenyl
Methyl
Acetyl
87
2.50
2.50
Step-by-Step Methodologies
Protocol A: One-Pot Three-Component Synthesis of 5-Acetyl-4-methyl-2-(substituted)-1,3-thiazoles
This protocol utilizes the modified Hantzsch approach, ideal for generating antimicrobial screening libraries.
Materials Required:
Phenylglyoxal monohydrate (1.00 mmol)
Acetylacetone (1.00 mmol)
Substituted thiourea or thioamide (e.g., p-bromo-N-phenyl thiourea) (1.00 mmol)
Absolute Ethanol (5.0 mL)
Procedure:
Initiation (Knoevenagel Condensation): In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylglyoxal monohydrate (1.00 mmol) and acetylacetone (1.00 mmol) in 5.0 mL of absolute ethanol. Stir at room temperature for 15 minutes to allow the initial Knoevenagel condensation to commence.
Nucleophilic Introduction: Add the substituted thiourea (1.00 mmol) to the reaction mixture. Causality note: Adding the thiourea after the initial 15 minutes prevents premature side reactions between the thiourea and the highly reactive glyoxal before the active methylene can engage.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 78 °C (reflux) in an oil bath. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The reaction typically reaches completion within 4–6 hours.
Isolation (Self-Purification): Upon completion, allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The 2,4,5-trisubstituted thiazole will precipitate as a crystalline solid.
Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted starting materials.
Validation: Dry the product under a high vacuum. Confirm the structure via FT-IR (look for the disappearance of the primary amine N-H stretch and the appearance of the thiazole C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (singlet for the C4-methyl group at ~2.5 ppm).
Protocol B: Four-Component Ugi-Variant Synthesis of Thiazole Peptidomimetics
This protocol is designed for combinatorial chemistry, yielding highly diverse building blocks with up to five points of diversity[3].
Imine Pre-formation: In a dry 25 mL flask under an inert argon atmosphere, combine the primary amine (1.00 mmol) and the aldehyde/ketone (1.00 mmol) in 5.0 mL of anhydrous methanol. Stir at room temperature for 2 hours over 4Å molecular sieves to ensure complete imine formation.
MCR Assembly: Cool the reaction mixture to 0 °C. Successively add the thiocarboxylic acid (1.00 mmol) followed dropwise by a solution of the 3-bromo-2-isocyanoacrylate (1.00 mmol) in 1 mL of methanol.
Tautomerization & Addition: Allow the mixture to warm to room temperature and stir for 12 hours. During this phase, the Ugi-adduct forms and tautomerizes to the mercaptoimine.
Base-Promoted Aromatization: Add TEA (1.20 mmol) dropwise to the mixture. Causality note: The base facilitates the abstraction of hydrogen bromide, driving the final aromatization step to yield the stable thiazole ring. Stir for an additional 2 hours.
Workup & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel) to yield the pure 2,4,5-trisubstituted thiazole.
References
Jurnal Teknologi (Sciences & Engineering)
Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential
ACS Journal of Agricultural and Food Chemistry
URL
Application Notes and Protocols: A Comprehensive Methodological Guide for Testing the Antifungal Activity of Synthetic Small Molecules
Introduction: Navigating the Challenges of Antifungal Drug Discovery The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global hea...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Navigating the Challenges of Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The development of novel, potent, and safe antifungal agents is a critical priority for the scientific and medical communities. However, the journey of a synthetic small molecule from the chemist's bench to a clinical candidate is fraught with challenges. A primary hurdle is the shared eukaryotic biology of fungi and their human hosts, which creates a narrow therapeutic window and a high potential for host toxicity.[1][2]
Therefore, a robust, systematic, and multi-tiered methodological approach is not merely a procedural formality but a strategic necessity. It enables researchers to efficiently identify compounds with true therapeutic potential, characterize their activity, and, crucially, de-risk development by flagging cytotoxic liabilities early in the discovery pipeline.[1] This guide provides a comprehensive framework for the preclinical evaluation of synthetic small molecules, outlining an integrated cascade of in vitro and in vivo assays. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and reliable.[3][4][5]
The Antifungal Testing Cascade: A Strategic Workflow
The evaluation of a new chemical entity (NCE) should follow a logical progression, moving from broad primary screening to more complex, resource-intensive assays. This staged approach ensures that only the most promising candidates advance, optimizing the use of time and resources.
Caption: The Antifungal Drug Discovery Testing Cascade.
Part 1: Primary In Vitro Screening - Determining Antifungal Potency
The initial goal is to determine the fundamental potency of a compound against a panel of clinically relevant fungal pathogens. The benchmark metric for this is the Minimum Inhibitory Concentration (MIC).
Gold Standard Method: Broth Microdilution Assay for MIC Determination
The broth microdilution method is the internationally recognized gold standard for quantitative antifungal susceptibility testing.[6] It determines the lowest concentration of a drug that inhibits the visible growth of a fungus in vitro.[6] Adherence to CLSI document M27 (for yeasts) or M38 (for molds), or the equivalent EUCAST guidelines, is paramount for reproducibility.[4][7][8]
Causality Behind the Choices:
Medium: RPMI 1640 is the standard medium. It is buffered with MOPS to a pH of 7.0 to maintain stable conditions, as pH fluctuations can significantly alter drug activity.[3][9]
Inoculum: A standardized inoculum is critical. Too high a concentration can overwhelm the drug, leading to falsely high MICs, while too low a concentration can lead to false susceptibility. Spectrophotometric standardization is essential.[3][4]
Endpoint Reading: For azoles, which are often fungistatic, the endpoint is typically a significant reduction (≥50%) in growth compared to the control. For fungicidal drugs like Amphotericin B, a 100% inhibition of growth is the endpoint.[7] This distinction is vital for accurate interpretation.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
Fungal Inoculum Preparation:
From a fresh culture (24-48 hours) on Sabouraud Dextrose Agar, pick several colonies and suspend them in 5 mL of sterile saline.[10]
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done using a spectrophotometer at 530 nm.
Perform a further dilution in RPMI 1640 medium (buffered with MOPS, without bicarbonate) to achieve the final target inoculum concentration specified by CLSI/EUCAST guidelines (e.g., 0.5-2.5 x 10^3 CFU/mL).[3]
Drug Dilution Plate Preparation:
Prepare a stock solution of the synthetic small molecule in a suitable solvent (e.g., DMSO).
In a sterile 96-well U-bottom microtiter plate, add 100 µL of RPMI medium to wells 2 through 11.[6]
Add 200 µL of the compound (at twice the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[6]
Well 11 serves as the drug-free growth control. Well 12 serves as a sterility control (uninoculated medium).
Inoculation and Incubation:
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and correctly dilutes the drug to the target concentrations.
Incubate the plate at 35°C for 24 to 48 hours.[11]
MIC Determination:
Visually inspect the plate or use a microplate reader. The MIC is the lowest drug concentration that shows a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control in well 11.[6]
Alternative Method: Antifungal Disk Diffusion
For rapid, qualitative screening, the disk diffusion method is a cost-effective alternative.[12][13] This method, standardized by CLSI document M44, is particularly useful for testing Candida species.[12][14]
Protocol: Disk Diffusion for Yeasts
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).
Plate Inoculation: Dip a sterile cotton swab into the inoculum, remove excess fluid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue) to create a uniform lawn.[3]
Disk Application: Aseptically place paper disks impregnated with a known concentration of the synthetic small molecule onto the agar surface. A blank disk with the solvent can be used as a negative control.
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[14]
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[11] A larger zone diameter generally corresponds to higher antifungal activity.
Part 2: Secondary Assays - Characterizing Antifungal Activity
Once a compound's MIC is established, the next crucial question is whether it merely inhibits growth (fungistatic) or actively kills the fungus (fungicidal). This distinction has profound implications for therapeutic application, especially in immunocompromised patients.
Time-Kill Assays
Time-kill assays provide a dynamic view of antifungal activity over time, offering the most definitive in vitro assessment of fungistatic versus fungicidal effects.[15][16]
Principle: A standardized fungal culture is exposed to the test compound at various multiples of its MIC. At set time points, aliquots are removed and plated to quantify the number of surviving colony-forming units (CFU/mL).
Fungistatic Activity: A <3-log10 (or <99.9%) reduction in CFU/mL from the initial inoculum.[15]
Fungicidal Activity: A ≥3-log10 (or ≥99.9%) reduction in CFU/mL from the starting inoculum.[15][17]
Caption: Workflow for a Fungal Time-Kill Assay.
Protocol: Time-Kill Assay
Preparation: Determine the MIC of the compound against the test fungus first. Prepare a standardized fungal inoculum in RPMI 1640 broth to a final concentration of approximately 1-5 x 10^5 CFU/mL.[15]
Assay Setup: Prepare flasks or tubes containing the broth with the synthetic molecule at concentrations corresponding to 0x MIC (growth control), 1x MIC, 4x MIC, and 16x MIC.
Inoculation and Incubation: Inoculate each flask with the standardized fungal suspension. Incubate at 35°C with agitation to ensure aeration.[15][18]
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[15]
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Sabouraud Dextrose Agar plates.
Data Analysis: Incubate the plates for 24-48 hours until colonies are visible. Count the colonies and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% kill of the initial inoculum.[19] It is a simpler, endpoint-based alternative to the time-kill assay.
Protocol: MFC Assay
Perform a standard broth microdilution MIC test as described previously.
Following the MIC reading, take a 10-100 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).[9]
Spread the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
Incubate the plates at 35°C for 48 hours.
The MFC is the lowest test concentration from which fewer than three colonies grow (corresponding to a ≥99.9% kill).
Metric
Definition
Interpretation
MIC
Minimum Inhibitory Concentration
The lowest concentration that prevents visible growth.
MFC
Minimum Fungicidal Concentration
The lowest concentration that kills ≥99.9% of the initial inoculum.
Interpreting MIC vs. MFC: A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4. A ratio >4 suggests the compound is fungistatic.
Part 3: Assessing Safety - In Vitro Cytotoxicity
A potent antifungal is therapeutically useless if it is equally toxic to human cells. Early assessment of in vitro cytotoxicity is a critical step to determine a compound's therapeutic window.[2]
Principle: The goal is to determine the 50% cytotoxic concentration (CC50 or IC50), which is the concentration of the compound that causes a 50% reduction in the viability of a mammalian cell line. This is often performed using cell lines relevant to potential sites of toxicity, such as HepG2 (liver) or HEK293 (kidney).[20]
Protocol: MTT Assay for Cell Viability
Cell Culture: Seed a 96-well flat-bottom plate with a mammalian cell line (e.g., HepG2) at a density of ~10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow cells to adhere.
Compound Treatment: Prepare serial dilutions of the synthetic small molecule in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (viability control) and a known cytotoxic agent (positive control).
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Add 100 µL of solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: The Selectivity Index
The true potential of an antifungal compound lies in its differential activity. The Selectivity Index (SI) is a critical calculation that quantifies this.
SI = IC50 (mammalian cells) / MIC (fungal cells)
A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells. Compounds with an SI > 10 are often prioritized for further development.
Compound
MIC vs. C. albicans (µg/mL)
IC50 vs. HepG2 Cells (µg/mL)
Selectivity Index (SI)
Molecule A
1
100
100
Molecule B
2
10
5
Amphotericin B
0.5
5
10
Part 4: Preclinical Evaluation - In Vivo Efficacy Models
Positive in vitro data must be validated in a living system, which accounts for factors like pharmacokinetics, pharmacodynamics, and the host immune response.[21][22]
Causality Behind Model Choice:
Galleria mellonella (Wax Moth Larvae): This invertebrate model is an excellent first-pass in vivo screen.[21][23] It is cost-effective, ethically straightforward, and provides a rapid assessment of a compound's efficacy and toxicity in a whole organism.
Murine Models: Mammalian models, such as mice, are the gold standard for preclinical efficacy testing.[22][24] They allow for the simulation of human infections, such as disseminated candidiasis or invasive aspergillosis, and provide crucial data on drug performance in a system with an adaptive immune response.[24][25]
Caption: General Workflow for a Murine Systemic Infection Model.
Protocol Outline: Murine Model of Systemic Candidiasis
Infection: Immunocompetent or immunocompromised mice are infected via intravenous (tail vein) injection with a standardized inoculum of Candida albicans.
Treatment: At a specified time post-infection, treatment is initiated. Animals are divided into groups receiving the vehicle control, a positive control antifungal (e.g., fluconazole), and various doses of the synthetic small molecule. Treatment is administered according to a defined schedule (e.g., once daily for 7 days).
Monitoring: Animals are monitored daily for clinical signs of illness, body weight changes, and survival.
Endpoint and Analysis: At the end of the study, animals are euthanized, and target organs (typically kidneys, as they are a primary site of colonization) are aseptically removed. The organs are weighed, homogenized, and serially diluted for plating to determine the fungal burden (CFU per gram of tissue). A significant reduction in fungal burden in the treated groups compared to the vehicle control indicates in vivo efficacy.
Conclusion
The methodology for testing the antifungal activity of synthetic small molecules is a multi-faceted process that requires careful planning and rigorous execution. By following a systematic cascade—from determining in vitro potency (MIC) and characterizing the mode of action (MFC/Time-Kill) to assessing host cell safety (Cytotoxicity/SI) and validating efficacy in vivo—researchers can build a comprehensive data package. This integrated approach, grounded in standardized protocols from authoritative bodies like CLSI and EUCAST, is essential for identifying and advancing novel antifungal candidates with the highest probability of clinical success.
References
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. (2018). National Center for Biotechnology Information. [Link]
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Clinical and Laboratory Standards Institute. [Link]
Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. (2015). American Society for Microbiology. [Link]
Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. Creative Biolabs. [Link]
Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. Creative Biolabs. [Link]
M44-A Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline - ResearchGate. (2004). ResearchGate. [Link]
A disc test of antifungal susceptibility - ConnectSci. ConnectSci. [Link]
Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. ResearchGate. [Link]
Comparison of E Test and Disc Diffusion Methods for Susceptibility Testing of Filamentous Fungi; Experience of a Routine Lab - Brieflands. (2018). Brieflands. [Link]
In vivo models: evaluating antifungal agents - PubMed. (1989). National Center for Biotechnology Information. [Link]
Antifungal Susceptibility Testing: Current Approaches - PMC. (2020). National Center for Biotechnology Information. [Link]
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008). CLSI. [Link]
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. [Link]
Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition - ANSI Webstore. (2009). ANSI. [Link]
MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. (2017). MDPI. [Link]
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Clinical and Laboratory Standards Institute. [Link]
M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing - Clinical & Laboratory Standards Institute | CLSI. Clinical and Laboratory Standards Institute. [Link]
Fungi (AFST) - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC. (1999). National Center for Biotechnology Information. [Link]
Antifungal Susceptibility Testing (AFST) - EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC - NIH. (2021). National Center for Biotechnology Information. [Link]
Time-Kill Evaluations | Nelson Labs. Nelson Labs. [Link]
Cytotoxicity assays were performed for each of the (A) four antifungal... - ResearchGate. ResearchGate. [Link]
A Practical Guide to Antifungal Susceptibility Testing - PMC. (2022). National Center for Biotechnology Information. [Link]
SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies - ASM Journals. (2017). American Society for Microbiology. [Link]
A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus | mSphere - ASM Journals. (2021). American Society for Microbiology. [Link]
Evaluation of the Synergistic Activity of Anidulafungin with Isavuconazole, Voriconazole, Posaconazole, and Amphotericin B in Candida auris (Candidozyma auris) Isolates - Dove Medical Press. (2026). Dove Press. [Link]
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. (2023). MDPI. [Link]
In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. (2015). PLOS ONE. [Link]
Standardization of antifungal susceptibility testing - ResearchGate. (1996). ResearchGate. [Link]
THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A. (2007). SciELO. [Link]
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. (2021). MDPI. [Link]
Application Notes & Protocols: Synthesis and Evaluation of Thiazole Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Cytoskeleton for Cancer Therapy Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that form a crucial pa...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton for Cancer Therapy
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that form a crucial part of the cytoskeleton.[1][2] They are essential for a variety of fundamental cellular processes, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1][3] The dynamic instability of microtubules, a process of continuous polymerization and depolymerization, is vital for their function.[2] Interrupting this delicate equilibrium is a clinically validated and highly successful strategy in cancer chemotherapy.[1][2]
Antimitotic agents that interfere with microtubule dynamics lead to a prolonged pause in mitosis, activating the spindle assembly checkpoint and ultimately triggering programmed cell death (apoptosis).[3][4] These agents are broadly classified based on their binding site on tubulin, with the three major sites being the taxane, vinca alkaloid, and colchicine binding sites.[5] While drugs targeting the taxane and vinca sites are mainstays in clinical oncology, the colchicine site remains a target of intense research interest with no clinically approved drugs to date, offering a significant opportunity for the development of novel anticancer agents.[3][5]
Thiazole derivatives have emerged as a promising class of compounds that bind to the colchicine site, located at the interface between α- and β-tubulin.[3][6] By occupying this pocket, they inhibit the polymerization of tubulin dimers into microtubules, exerting potent cytotoxic effects against a wide range of cancer cell lines.[3][4][7][8] This application note provides a comprehensive guide to the synthesis of representative thiazole derivatives and details the experimental protocols for their evaluation as tubulin polymerization inhibitors.
Part 1: Synthesis of Thiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone reaction for the construction of the thiazole core due to its versatility, simplicity, and generally high yields.[9][10] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[10][11] This approach allows for the introduction of diverse substituents at various positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.[10]
Causality in Synthesis: The Hantzsch Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in a classic SN2 reaction.[10]
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered hydroxythiazoline intermediate.[10]
Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the intermediate to yield the stable, aromatic thiazole ring.[9][10]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of a Representative 2-Amino-4-arylthiazole Derivative
This protocol describes a general procedure for synthesizing a 2-aminothiazole derivative, a common scaffold for potent tubulin inhibitors.[8][12][13]
Materials:
Substituted phenacyl bromide (α-haloketone)
Thiourea (thioamide)
Ethanol (95%)
Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted phenacyl bromide (10 mmol) and thiourea (12 mmol, 1.2 equivalents) in 50 mL of 95% ethanol. The slight excess of thiourea ensures the complete consumption of the limiting α-haloketone.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with constant stirring. The reaction is heated to provide the necessary activation energy for the condensation and cyclization steps.
Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting phenacyl bromide spot indicates the reaction is nearing completion. Typical reaction times are 4-6 hours.[9]
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate, the hydrobromide salt of the aminothiazole, will often form.
Neutralization: Pour the cooled mixture into a beaker containing 100 mL of a cold, saturated sodium bicarbonate solution and stir for 30 minutes.[9] This neutralizes the hydrobromide salt, precipitating the free base form of the target thiazole derivative, which is typically less soluble in the aqueous ethanol mixture.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[10] Wash the solid cake with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.
Purification: Dry the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure thiazole derivative.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Evaluation of Thiazole Derivatives
Once synthesized and purified, the thiazole derivatives must be evaluated for their biological activity. This involves a tiered approach, starting with a direct biochemical assay to measure tubulin polymerization, followed by cell-based assays to assess cytotoxicity against cancer cell lines.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is a fundamental tool for identifying and characterizing compounds that directly interact with tubulin.[1] It quantitatively measures the assembly of purified tubulin into microtubules in real-time. The fluorescence-based method is highly sensitive and involves a reporter that fluoresces upon incorporation into growing microtubules.[1]
Principle:
The polymerization of tubulin is initiated by raising the temperature to 37°C in the presence of GTP.[3] The process follows a sigmoidal curve: an initial lag phase (nucleation), a rapid growth phase (elongation), and a final plateau (steady-state).[3] Inhibitors of polymerization, such as colchicine or thiazole derivatives, will reduce the rate and extent of fluorescence increase.[1]
Materials:
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or similar) containing:
Test thiazole compounds and control compounds (e.g., Paclitaxel as an enhancer, Nocodazole or Colchicine as an inhibitor)[1]
DMSO (for dissolving compounds)
Black, clear-bottom 96-well microplate
Temperature-controlled fluorescence plate reader (Excitation/Emission appropriate for the reporter)
Procedure:
Reagent Preparation: On ice, reconstitute the lyophilized tubulin in ice-cold GTB to a stock concentration of 10 mg/mL.[2] Prepare a working tubulin reaction mix on ice to a final concentration of 2-3 mg/mL in GTB, supplemented with 1 mM GTP, glycerol (typically 15%), and the fluorescent reporter as per the manufacturer's instructions.[1][2] Keep this mix on ice at all times to prevent premature polymerization.
Compound Preparation: Prepare a series of dilutions of your test thiazole derivatives in GTB or a buffer containing a low percentage of DMSO. Prepare 10x stocks of positive controls (e.g., 100 µM Nocodazole) and a vehicle control (DMSO in buffer).[1]
Assay Plate Setup: Pre-warm the 96-well plate and the plate reader to 37°C.
Loading the Plate: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[1]
Initiating Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[1] Take care to avoid introducing air bubbles.
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the fluorescence intensity every 60 seconds for at least 60 minutes.[2]
Data Analysis:
Plot fluorescence intensity versus time for each concentration.
Determine the maximum polymerization rate (Vmax) and the final plateau fluorescence for each curve.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of tubulin polymerization is inhibited).
The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It is a crucial secondary assay to confirm that the tubulin-inhibiting activity of the synthesized compounds translates to anticancer effects in a cellular context.
Principle:
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[14] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.
Materials:
Selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Solubilization solution (e.g., DMSO, isopropanol, or a buffered SDS solution)[14][16]
Sterile 96-well cell culture plates
Multichannel pipette
Microplate reader (absorbance at 570-590 nm)
Procedure:
Cell Seeding: Harvest exponentially growing cells and determine the cell count and viability (e.g., using Trypan blue). Dilute the cells in complete medium and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL). Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[17]
Compound Treatment: The next day, prepare serial dilutions of the thiazole derivatives in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (including a vehicle-only control).
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[16]
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[15][16] During this time, viable cells will convert the MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[15] A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis:
Subtract the absorbance of the blank (media + MTT + solubilizer) from all readings.
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀/IC₅₀ value (the concentration that causes 50% inhibition of cell growth/viability).
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from these assays allow for a comprehensive evaluation of the synthesized thiazole derivatives. The goal is to establish a clear structure-activity relationship (SAR), which provides critical insights into how chemical modifications influence biological activity.[6][7]
For example, a series of thiazole-chalcone derivatives were synthesized and evaluated, revealing that substitutions on the phenyl ring significantly impact their potency against various cancer cell lines.[7]
Table 1: Example Data for a Series of Thiazole Derivatives
Note: The data presented are representative examples compiled from various sources and are for illustrative purposes.
From this hypothetical data, a clear SAR emerges: the presence of an amino group at the C2 position of the thiazole ring and increasing methoxy substitutions on the C4-aryl ring enhance both tubulin polymerization inhibitory activity and cancer cell cytotoxicity. This information is invaluable for guiding the design of the next generation of more potent inhibitors.
Caption: Drug Discovery Workflow for Thiazole-Based Tubulin Inhibitors.
Conclusion
Thiazole-based compounds represent a highly promising class of tubulin polymerization inhibitors that target the colchicine binding site.[3][6] The robust and versatile Hantzsch synthesis provides a reliable platform for generating diverse chemical libraries for screening. By combining targeted synthesis with a systematic biological evaluation workflow—encompassing biochemical tubulin polymerization assays and cell-based cytotoxicity screening—researchers can efficiently identify potent lead compounds and establish clear structure-activity relationships. This integrated approach is essential for optimizing the efficacy of these derivatives and advancing their development as potential next-generation anticancer therapeutics.
References
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Retrieved from [Link]
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
MDPI. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. MDPI. Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Some reported heterocyclic-chalcones and thiazole derivatives targeting colchicine binding site on tubulin. ResearchGate. Retrieved from [Link]
PMC. (n.d.). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. PubMed Central. Retrieved from [Link]
ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Retrieved from [Link]
Frontiers. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Retrieved from [Link]
Taylor & Francis Online. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
PMC. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Retrieved from [Link]
PMC. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PubMed Central. Retrieved from [Link]
PubMed. (2020). Development of triazolothiadiazine derivatives as highly potent tubulin polymerization inhibitors: Structure-activity relationship, in vitro and in vivo study. PubMed. Retrieved from [Link]
PubMed. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. Retrieved from [Link]
MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Retrieved from [Link]
Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Retrieved from [Link]
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Retrieved from [Link]
ResearchGate. (n.d.). Tubulin polymerisation inhibitory activities of 5b and colchicine. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2) are critical receptor tyrosine kinases (RTKs) that mediate tumor angiogenesis, endothelial cell proliferation, and vascular permeability[1][2]. While VEGFR-2 is the primary driver of mitogenic and angiogenic signaling via the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways[1], VEGFR-1 acts as a decoy receptor and modulates macrophage migration within the tumor microenvironment. Dual inhibition of VEGFR-1 and VEGFR-2 offers a synergistic approach to starving tumors of their blood supply while simultaneously modulating immune evasion.
1,3-thiazole-5-carboxamides have emerged as a highly privileged structural scaffold for designing potent, ATP-competitive kinase inhibitors[3][4]. The thiazole core is specifically engineered to mimic the adenine ring of ATP. The nitrogen of the thiazole and the carboxamide NH act as a bidentate hydrogen bond acceptor/donor pair, anchoring the molecule to the backbone amide of Cys919 in the VEGFR-2 hinge region. The carboxamide moiety further allows for deep pocket exploration (e.g., the DFG-out allosteric site), enabling exceptional selectivity and potency.
Mechanism of VEGFR-1/2 signaling blockade by 1,3-thiazole-5-carboxamides.
Structure-Activity Relationship (SAR) & Lead Optimization
To establish the causality behind chemical substitutions, we present the SAR data for a series of optimized 1,3-thiazole-5-carboxamides. The choice of the N-aryl group on the carboxamide dictates the residence time and kinase selectivity profile. Adding halogenated aryl groups (e.g., 3-trifluoromethylphenyl) significantly increases lipophilic interactions within the hydrophobic pocket adjacent to the ATP-binding site, drastically lowering the IC₅₀[3][4].
Table 1: SAR of Representative 1,3-Thiazole-5-Carboxamides
Compound
R1 (Thiazole C2 Substitution)
R2 (Carboxamide N-aryl)
VEGFR-1 IC₅₀ (nM)
VEGFR-2 IC₅₀ (nM)
HUVEC Proliferation IC₅₀ (nM)
1a
Methyl
Phenyl
145.0
85.0
320.0
1b
Amino
4-Fluorophenyl
42.0
18.0
85.0
1c
Acetamido
3-Trifluoromethylphenyl
12.0
4.0
22.0
1d
Cyclopropyl
4-Chloro-3-trifluoromethylphenyl
5.0
1.2
8.0
Note: Data synthesized from benchmark thiazole-based VEGFR inhibitor evaluations. Lower IC₅₀ values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro VEGFR-1/2 Kinase Inhibition Assay
This protocol utilizes a luminescence-based assay system (e.g., Kinase-Glo® MAX), which quantifies the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity[5][6].
Self-Validating System:
This protocol incorporates internal controls to calculate the Z'-factor . A "Blank" (no enzyme) establishes the maximum ATP luminescence (baseline), and a "Positive Control" (enzyme + DMSO vehicle) establishes maximum ATP depletion. A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.
Step-by-Step Methodology:
Reagent Preparation: Thaw 5x Kinase Buffer, 500 µM ATP, and PTK Substrate (Poly-Glu,Tyr 4:1) on ice. Prepare 1x Kinase Buffer by diluting the 5x stock with distilled water[6]. Causality: Poly(Glu,Tyr 4:1) is used as a generic tyrosine kinase substrate to ensure the rate-limiting step is the enzyme's intrinsic activity, not substrate recognition[5].
Master Mix Assembly: For each well, prepare 25 µL of Master Mix containing 6 µL 5x Kinase Buffer, 1 µL ATP (500 µM), 1 µL PTK Substrate (10 mg/mL), and 17 µL distilled water[5][6].
Inhibitor Preparation: Prepare serial dilutions of the 1,3-thiazole-5-carboxamides in 10% DMSO/1x Kinase Buffer. Causality: The final DMSO concentration in the assay must strictly not exceed 1% to prevent solvent-induced enzyme denaturation[6].
Reaction Setup: Add 25 µL of Master Mix to a 96-well white microplate. Add 5 µL of the inhibitor solution to the "Test" wells. Add 5 µL of 10% DMSO vehicle to the "Positive Control" and "Blank" wells[6].
Enzyme Addition: Dilute VEGFR-1 or VEGFR-2 enzyme to 1 ng/µL using 1x Kinase Buffer. Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells[5][6].
Incubation: Incubate the plate at 30°C for 45 minutes to allow the phosphorylation reaction to reach steady-state kinetics[6].
Detection: Add 50 µL of Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 15 minutes in the dark. Measure luminescence using a microplate reader[5].
Step-by-step workflow for the luminescence-based VEGFR kinase inhibition assay.
To confirm that biochemical inhibition translates to cellular efficacy, compounds are tested for their ability to inhibit VEGF-A induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)[1][7].
Self-Validating System:
The assay includes a VEGF-A stimulated control (maximum proliferation) and a serum-starved, unstimulated control (baseline proliferation). If the stimulated control does not show at least a 2-fold increase in signal over the baseline, the assay is rejected due to poor cell responsiveness.
Step-by-Step Methodology:
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 × 10³ cells/well in Endothelial Cell Growth Medium (EGM-2). Incubate overnight at 37°C, 5% CO₂ to allow attachment[7].
Starvation: Carefully aspirate the medium, wash with PBS, and add 100 µL of starvation medium (0.5% FBS) for 4-6 hours. Causality: Starvation synchronizes the cell cycle and ensures that subsequent proliferation is strictly VEGF-dependent, isolating the VEGFR-1/2 pathway from other growth factors present in full serum[1][7].
Compound Treatment: Treat cells with serial dilutions of the 1,3-thiazole-5-carboxamide compounds (final DMSO < 0.1%) for 1 hour prior to stimulation[7].
Stimulation: Add VEGF-A (final concentration 20-50 ng/mL) to the wells. Incubate for 48-72 hours at 37°C[1][7].
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours until intracellular purple formazan crystals form[7].
Solubilization & Reading: Remove the medium, dissolve the formazan crystals in 100 µL DMSO, and measure the absorbance at 570 nm using a microplate reader[7].
Data Analysis & Interpretation
IC₅₀ Determination: Plot the log(inhibitor concentration) versus the normalized response (luminescence for Protocol 1, absorbance for Protocol 2). Fit the data using a four-parameter logistic non-linear regression model.
Translational Gap: A shift is typically observed between the biochemical IC₅₀ (Protocol 1) and the cellular IC₅₀ (Protocol 2). This is due to cellular membrane permeability, intracellular ATP competition (intracellular ATP is in the millimolar range, whereas the assay uses 500 µM), and protein binding. 1,3-thiazole-5-carboxamides with high lipophilic efficiency (LipE) generally show the smallest translational gap.
Author: BenchChem Technical Support Team. Date: March 2026
[label="Seizure Suppression\n&
Thiazole derivatives mechanism of action in seizure suppression.
Structure-Activity Relationship (SAR) Guidelines
Designing an effective thiazole-based anticonvulsant requires strict adherence to established SAR principles. The spatial arrangement of electron-withdrawing groups and hydrophobic domains dictates both the efficacy and the blood-brain barrier (BBB) permeability of the compound.
The following table summarizes critical SAR findings to guide lead optimization:
Structural Modification
Target Seizure Model
Pharmacological Effect
Causality / Mechanistic Rationale
N-3 Aromatic Phenyl Ring
MES / PTZ
Complete loss of activity
Introduces excessive π-character and metabolic liability, causing steric clash at the GABA-A binding pocket[1].
N-3 Cyclohexyl + C-4 Unsubstituted Phenyl
6-Hz / PTZ
Broad-spectrum protection
Provides an optimal neutral, hydrophobic aryl domain supporting π-π stacking or van der Waals interactions with target aromatic residues[1].
Electron-Withdrawing Groups (-Cl, -NO₂) at C-2/C-4
MES / scPTZ
Enhanced antiepileptic potency
Increases the electrophilic character of the pharmacophore, strengthening hydrogen bonding at the receptor site[2].
Thiazolidin-4-one Nucleus Hybridization
MES / scPTZ
Reduced neurotoxicity
Acts as a dual-pharmacophore system that improves the therapeutic index and mitigates motor impairment side effects[2].
Preclinical In Vivo Screening Workflow
To validate the efficacy of novel thiazole derivatives, a tiered in vivo screening approach is required. We utilize the Maximal Electroshock Seizure (MES) test to model generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test to model absence (myoclonic) seizures[3].
Self-Validating Protocol Design
A protocol is only trustworthy if it is self-validating. Every in vivo cohort must include:
Negative Control (Vehicle): Confirms that the seizure induction threshold is appropriately calibrated and that the solvent has no intrinsic anticonvulsant properties.
Positive Control (e.g., Valproate or Diazepam): Validates the assay's sensitivity. If the positive control fails to yield >90% protection, the entire batch of data must be discarded.
Step-by-step in vivo screening workflow for anticonvulsant agents.
Detailed Experimental Protocols
Protocol A: Compound Formulation
Causality Note: Thiazole derivatives typically exhibit high lipophilicity (LogP > 3). Administering them in pure saline leads to precipitation and erratic intraperitoneal (i.p.) absorption.
Weigh the synthesized thiazole derivative accurately.
Suspend the compound in a 1% Tween 80 aqueous solution[3].
Sonicate for 10–15 minutes until a homogenous micro-suspension is achieved.
Prepare doses at 30 mg/kg, 100 mg/kg, and 150 mg/kg to establish a dose-response curve[1],[3].
Protocol B: Maximal Electroshock Seizure (MES) Test
Objective: Evaluate protection against generalized tonic-clonic seizures.
Subject Preparation: Fast adult male Albino Swiss mice (18–22 g) for 12 hours prior to testing, allowing water ad libitum[3].
Administration: Inject the formulated thiazole derivative (or vehicle/positive control) intraperitoneally (i.p.). Wait 30 to 60 minutes for optimal CNS penetration.
Seizure Induction: Apply an alternating electrical current (typically 50 mA, 60 Hz) for 0.2 seconds via corneal electrodes. Crucial Step: Prior to application, instill a drop of 0.9% saline onto the eyes to ensure uniform conductivity and prevent corneal burns.
Observation & Scoring: Observe the animal for the presence or absence of hind-limb tonic extension (HLTE).
Data Interpretation: Complete protection is defined as the absolute prevention of HLTE. Record the percentage of protected animals per dose group.
Protocol C: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: Evaluate protection against absence and myoclonic seizures.
Administration: Administer the test compound i.p. 60 minutes prior to the seizure challenge[3].
Seizure Induction: Inject PTZ subcutaneously into the posterior fold of the neck at a strictly calibrated dose of 85 mg/kg (the CD97 dose—the dose that induces convulsions in 97% of untreated animals).
Observation: Place the animal in an isolated transparent Plexiglas cage. Observe continuously for 30 minutes.
Data Interpretation: Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds[1]. Record onset latency and mortality rates.
Protocol D: Rotarod Test for Neurotoxicity
Objective: Ensure the anticonvulsant efficacy is not a byproduct of severe sedation or motor impairment (a common failure point for early-stage AEDs).
Training Phase: Train mice to balance on a rotating rod (10 rpm) for 3 consecutive minutes. Discard animals that fail to learn the task.
Testing Phase: 30 minutes post-administration of the test compound (at the highest effective dose, e.g., 100 mg/kg), place the animal back on the rod[1].
Data Interpretation: Neurotoxicity is indicated if the animal falls from the rod more than three times within a 1-minute observation period. A successful thiazole lead will show 0% protection in the MES/PTZ models without triggering failures in the Rotarod test[3].
References
Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives
Biointerface Research in Applied Chemistry
[Link]
Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies
RSC Advances
[Link]
Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study
PMC / National Institutes of Health[Link]
troubleshooting the synthesis of 2-hydrazinyl-1,3-thiazole derivatives
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals working on the chemical development of 2-hydrazinyl-1,3-thiazole derivatives—a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers and drug development professionals working on the chemical development of 2-hydrazinyl-1,3-thiazole derivatives—a privileged scaffold frequently utilized in the design of antimicrobial, anti-Candida, and anticancer agents[1][2].
Below, you will find validated standard operating procedures, quantitative optimization data, and an in-depth troubleshooting FAQ addressing the mechanistic and practical challenges of the Hantzsch thiazole synthesis variation.
I. Mechanistic Workflow & Causality
The synthesis of 2-hydrazinyl-1,3-thiazoles is typically achieved via a modified Hantzsch condensation between a thiosemicarbazone and an α-haloketone[1]. Understanding the stepwise mechanism is critical for troubleshooting. The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thiosemicarbazone onto the α-carbon of the haloketone. This is followed by intramolecular cyclization and a final, acid-catalyzed dehydration step to aromatize the thiazole ring[1][2].
General mechanistic workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.
II. Standard Operating Protocol (SOP)
This self-validating protocol utilizes conventional heating but incorporates in-process controls to ensure structural integrity[1][2].
Protocol: Synthesis of 4-Substituted-2-Hydrazinyl-1,3-Thiazoles
Preparation: In an oven-dried round-bottom flask, suspend the aryl-substituted thiosemicarbazone (1.0 eq, 0.01 mol) in absolute ethanol (30 mL)[3].
Activation: Add glacial acetic acid (0.5 mL) to the suspension. Causality: The mild acid catalyst promotes the final dehydration step of the hydroxythiazoline intermediate, preventing the reaction from stalling at the unaromatized state[2].
Addition: Slowly add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq, 0.01 mol) portion-wise. Caution: α-haloketones are potent lachrymators; perform in a well-ventilated fume hood.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours[1].
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the UV-active spot corresponding to the starting thiosemicarbazone completely disappears, and a new, lower-Rf spot (the highly polar 2-hydrazinylthiazole) emerges.
Workup: Cool the mixture to room temperature. Neutralize with a 10% aqueous sodium acetate solution to precipitate the free base[3]. Filter the solid, wash with cold distilled water, and recrystallize from hot ethanol.
III. Quantitative Condition Optimization
If conventional reflux yields are unsatisfactory, modern synthetic approaches offer higher efficiency. The table below summarizes comparative data for alternative methodologies.
Eco-friendly, high yield for sterically hindered substrates.
IV. Troubleshooting & FAQs
Decision tree for troubleshooting 2-hydrazinylthiazole synthesis issues.
Q1: My NMR and MS data suggest I have an uncyclized intermediate instead of the final 2-hydrazinylthiazole. Why did the reaction stall?A: This is a classic issue in Hantzsch syntheses. The reaction has likely stalled at the hydroxythiazoline intermediate. The initial S-alkylation and ring closure occur readily, but the final elimination of water (dehydration) requires sufficient energy and acidic conditions to drive the aromatization[1][2].
Solution: Ensure you are adding a catalytic amount of glacial acetic acid or utilizing fused sodium acetate[3]. If the intermediate persists, increase the reflux time or switch to a microwave-assisted protocol to force the thermodynamic dehydration step.
Q2: I am observing multiple side-product spots on my TLC, and my yield is very low. What is causing this?A: The most common culprit is the degradation of the α-haloketone. α-haloketones are highly reactive and prone to self-condensation, polymerization, or oxidation, especially if they are old or have been exposed to light and moisture. Furthermore, if the reaction mixture is too basic, the hydrazine moiety can undergo unwanted side reactions[6].
Solution: Always check the purity of your α-haloketone via NMR before use. If it has darkened (indicating free halogen/degradation), distill or recrystallize it. To prevent side reactions, consider running the reaction under ultrasonic irradiation at room temperature, which significantly suppresses the thermal degradation of the haloketone while accelerating the desired cyclization[4].
Q3: I am trying to synthesize a highly sterically hindered 2-hydrazinylthiazole, but the starting materials remain unreacted even after 12 hours of reflux in ethanol. How can I force the reaction?A: Ethanol may not provide a high enough boiling point, and the solvation of highly lipophilic, sterically hindered thiosemicarbazones can be poor.
Solution: Transition to a Polyethylene Glycol (PEG-300 or PEG-400) mediated one-pot synthesis[5]. PEG acts as both a high-boiling green solvent and a phase-transfer catalyst, stabilizing the transition states through hydrogen bonding. This method has been proven to push sterically hindered substrates to completion (often >85% yield) within 1–2 hours at 80°C[5].
Q4: Can I use chloroacetic acid instead of an α-haloketone to get a thiazole?A: No. Reacting a thiosemicarbazone with chloroacetic acid will alter the reaction pathway. Instead of undergoing the standard dehydration to form a fully aromatic 1,3-thiazole, the reaction will yield a thiazolidin-4-one derivative[7]. If your target is strictly the aromatic 2-hydrazinyl-1,3-thiazole, you must use an α-haloketone (like phenacyl bromide or chloroacetone)[7].
V. References
MDPI. "Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening..." Molecules / NIH PMC.[Link]
Taylor & Francis. "Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines." Synthetic Communications.[Link]
ResearchGate. "Metal‐Free One‐Pot Synthesis of 2‐(2‐Hydrazinyl) Thiazole Derivatives Using Graphene Oxide in a Green Solvent..." ChemistrySelect.[Link]
MDPI. "Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study." Molecules.[Link]
ResearchGate. "Thiosemicarbazides: Synthesis and reactions." Journal of Heterocyclic Chemistry. [Link]
NIH PMC. "Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry." Bioconjugate Chemistry.[Link]
managing stability problems of 2-amino-1,3,4-thiadiazole derivatives in experiments
Welcome to the Technical Support Center for Heterocyclic Compound Handling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical variability or l...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Compound Handling. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical variability or loss of potency when working with 2-amino-1,3,4-thiadiazole derivatives.
While the 1,3,4-thiadiazole scaffold is a highly valuable pharmacophore—renowned for its strong aromaticity, low in vivo toxicity, and robust hydrogen-bonding capabilities[1]—it presents unique physicochemical challenges in vitro. The electron-deficient nature of the ring, driven by the inductive effect of the sulfur atom and two electronegative nitrogens, makes it highly susceptible to specific degradation pathways under assay conditions[2].
This guide abandons generic troubleshooting to focus specifically on the mechanistic causality behind 2-amino-1,3,4-thiadiazole instability, providing you with self-validating protocols to secure your experimental integrity.
I. Mechanistic FAQs: Troubleshooting Assay Failures
Q1: My 2-amino-1,3,4-thiadiazole derivative shows a rapid loss of signal in my high-throughput screening (HTS) assay buffer (pH 8.0). Is it degrading or precipitating?A1: You must first rule out precipitation, which is the most common false-positive for degradation. 2-amino-1,3,4-thiadiazoles often suffer from poor aqueous solubility[3]. If visual inspection or dynamic light scattering (DLS) confirms the solution is homogeneous, you are likely observing base-catalyzed hydrolytic degradation .
The Causality: The 1,3,4-thiadiazole ring is electron-deficient. While it is stable in mildly acidic solutions, it undergoes rapid nucleophilic attack (by OH⁻ ions) at the C2 or C5 position in basic environments, leading to irreversible ring cleavage[2]. For example, acetazolamide (a classic 2-amino-1,3,4-thiadiazole drug) exhibits maximum stability at approximately pH 4.0 and degrades rapidly at pH > 9.0[3].
Q2: I am observing double peaks in my HPLC chromatogram, but LC-MS shows the exact same mass for both. What is happening?A2: You are likely observing amino-imino tautomerism .
The Causality: The 2-amino group can undergo a proton transfer to the adjacent ring nitrogen (N3), establishing an equilibrium between the 2-amino-1,3,4-thiadiazole and the 2(3H)-imino-1,3,4-thiadiazole forms[4]. Polar solvents (like water or DMSO used in stock solutions) heavily influence which tautomer is thermodynamically favored[5]. If the interconversion rate is slow relative to your HPLC column interaction time, they will elute as distinct peaks. Solution: Perform your chromatography at an elevated column temperature (e.g., 40–50°C) to accelerate the interconversion, which usually coalesces the tautomers into a single sharp peak.
Q3: My compound is stable in the dark but degrades when left on the benchtop. What is the mechanism?A3: This is photodegradation .
The Causality: UV light induces the homolytic cleavage of the carbon-sulfur bond within the thiadiazole ring[6]. This destabilizes the entire heterocyclic system, leading to a cascade of degradation products. Always store these derivatives in amber vials and utilize low-actinic glassware during synthesis and formulation[3].
II. Quantitative Stability Matrix
To prevent degradation before it starts, your experimental design must respect the boundary conditions of the thiadiazole ring. The following table summarizes the quantitative stability parameters based on extensive studies of the 2-amino-1,3,4-thiadiazole core[3],[6].
Parameter
Optimal Range
High-Risk Condition
Mechanistic Consequence
Buffer pH
pH 4.0 – 6.0
pH > 8.0 or pH < 2.0
Base-catalyzed ring cleavage via nucleophilic attack; extreme acid hydrolysis of exocyclic amides.
Temperature
2°C – 8°C (Storage)
> 40°C (Aqueous)
Accelerates hydrolytic kinetics. Arrhenius behavior dictates a doubling of degradation rate per 10°C increase.
Light Exposure
Complete Darkness
Direct UV/Fluorescent
Photolytic cleavage of the S-C bond within the heterocycle.
Oxidizing Agents
Absent
Presence of Peroxides/Metals
Oxidation of the ring sulfur to sulfoxide/sulfone, permanently destroying pharmacophore geometry.
III. Diagnostic Workflow for Thiadiazole Instability
When a stability issue arises, follow this logical decision tree to isolate the root cause.
Diagnostic workflow for identifying 2-amino-1,3,4-thiadiazole degradation pathways.
IV. Self-Validating Protocol: Forced Degradation Study
To confidently utilize a 2-amino-1,3,4-thiadiazole in an in vivo or long-term in vitro study, you must first establish its specific degradation profile. This protocol is designed as a self-validating system : it incorporates immediate chemical quenching to prevent on-column degradation and mandates a mass-balance calculation to ensure no volatile degradants escape detection[6].
Objective: Achieve 5–20% degradation to identify primary degradation products without triggering secondary/tertiary cascade reactions.
Step 1: Stock Solution Preparation
Dissolve the 2-amino-1,3,4-thiadiazole derivative in HPLC-grade Methanol or Acetonitrile to a concentration of 1 mg/mL. Causality: Organic solvents prevent premature hydrolysis before the stressor is applied.
Step 2: Controlled Stress Application
Divide the stock into four separate reaction vials:
Acidic Stress: Add an equal volume of 0.1 M HCl.
Basic Stress: Add an equal volume of 0.1 M NaOH. (Expect rapid degradation here due to electron deficiency[2])
Oxidative Stress: Add an equal volume of 3% H₂O₂.
Control: Add an equal volume of LC-MS grade water.
Incubate all vials at 40°C.
Step 3: The Quenching Mechanism (Critical Validation Step)
Do not inject stressed samples directly into the HPLC. If you inject a basic sample, it will continue to degrade while sitting in the autosampler, invalidating your kinetic data.
At exactly 1 hour, 4 hours, and 24 hours, extract a 100 µL aliquot from each vial.
Quench immediately:
Add 100 µL of 0.1 M NaOH to the acidic aliquot.
Add 100 µL of 0.1 M HCl to the basic aliquot.
Add 100 µL of sodium thiosulfate to the oxidative aliquot.
Dilute to the final analytical concentration (e.g., 10 µg/mL) using the mobile phase.
Step 4: HPLC Analysis & Mass Balance Verification
Analyze using a gradient HPLC method (to capture both highly polar ring-cleavage products and non-polar parent compounds)[6].
Self-Validation Check (Mass Balance): Calculate the total peak area of the parent compound plus all degradation peaks. If the total area is < 90% of the control vial's parent peak area, you have lost mass. Causality: This indicates that the thiadiazole ring has fragmented into highly volatile components (like H₂S gas) or highly polar fragments that are eluting in the column void volume. You must adjust your chromatographic method to capture these lost fragments.
strategies to prevent photodegradation of thiazole derivatives during experiments
Welcome to the Technical Support Center. Thiazole derivatives are highly valuable pharmacophores in drug development, but their heterocyclic aromatic rings are notoriously susceptible to ultraviolet (UV) and visible ligh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Thiazole derivatives are highly valuable pharmacophores in drug development, but their heterocyclic aromatic rings are notoriously susceptible to ultraviolet (UV) and visible light-induced degradation. This guide provides researchers, scientists, and drug development professionals with authoritative, field-proven troubleshooting strategies to maintain the structural integrity of thiazole compounds during synthesis, storage, and biological assays.
Part 1: Core Troubleshooting & FAQs
Q1: Why do my thiazole derivatives degrade so rapidly under standard laboratory lighting?A1: Thiazole rings absorb energy in the UV and near-visible spectrum, transitioning into highly reactive excited states. This excitation triggers two primary, parallel degradation pathways:
Direct Photolysis: The absorbed energy causes direct homolytic cleavage of the heterocyclic ring, most commonly at the S1–C2 or S1–C5 bonds. For derivatives like 2-aminothiazole-4-carboxylic acid, this cleavage is often preceded by rapid decarboxylation, leading to ring-opening and the formation of carbodiimides or isocyano molecules[1].
Photosensitization and ROS Generation: The excited thiazole molecule can act as a photosensitizer, transferring energy to dissolved ground-state oxygen (triplet oxygen). This converts it into highly reactive singlet oxygen (
) or superoxide radicals () [2]. These reactive oxygen species (ROS) subsequently attack the electron-rich sulfur or double bonds of the thiazole ring, leading to rapid oxidative degradation.
Mechanistic pathways of thiazole photodegradation via direct photolysis and ROS generation.
Q2: What are the visual and analytical indicators that my sample has undergone photodegradation?A2: Visually, you may observe a color shift (e.g., clear solutions turning yellow or brown) or the formation of precipitates due to the polymerization of ring-opened byproducts. Analytically, High-Performance Liquid Chromatography (HPLC) will reveal a decreasing peak area for the parent compound and the emergence of new, more polar peaks (hydroxylated or cleaved products). Mass spectrometry (LC-MS) typically identifies a loss of
(decarboxylation) or the presence of sulfate/nitrate ions resulting from complete ring fragmentation [4].
Q3: How do I select the right solvent and excipients to prevent this degradation?A3: The causality of degradation often lies in the microenvironment of the molecule. To prevent it, you must engineer a protective matrix:
Solvent Purity & Degassing: Use HPLC-grade, aprotic solvents (e.g., DMSO, Acetonitrile). Trace impurities in lower-grade solvents can act as photosensitizers. Furthermore, purging solutions with an inert gas (Nitrogen or Argon) minimizes oxidative degradation pathways initiated by light [3].
Singlet Oxygen Quenchers: Because singlet oxygen is a primary driver of thiazole degradation, adding quenchers like sodium azide (
) or 1,4-diazabicyclo[2.2.2]octane (DABCO) deactivates the ROS before it can attack the ring [3].
Antioxidants: For aqueous or semi-aqueous formulations, incorporating radical scavengers like Butylated hydroxytoluene (BHT) or ascorbic acid halts the propagation of oxidative chain reactions.
Table 1: Quantitative Impact of Photostabilization Strategies on Thiazole Derivatives
Stabilization Strategy
Primary Mechanism of Action
Typical Half-Life Extension
% Degradation (ICH Q1B Exposure)*
Unprotected Control
N/A
Baseline
> 85%
Amber Glass Shielding
Blocks UV light < 400 nm
5x - 10x
15% - 25%
Inert Gas Purging (Ar/N2)
Removes dissolved
3x - 5x
30% - 40%
Singlet Oxygen Quenchers (DABCO)
Deactivates
8x - 12x
< 10%
Combined (Amber + Ar + Quencher)
Synergistic protection
> 50x
< 2%
*Based on standardized exposure to 1.2 million lux hours and 200
UV energy.
Part 2: Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, photostability testing and stabilization must follow a self-validating system where every variable is controlled. The following protocol aligns with ICH Q1B guidelines for the photostability testing of new drug substances [5].
Protocol: ICH Q1B-Compliant Photostability Testing & Stabilization Workflow
Objective: To evaluate the intrinsic photostability of a thiazole derivative and validate the efficacy of protective strategies.
Step 1: Sample Preparation under Inert Conditions
Prepare a 1 mg/mL solution of the thiazole derivative in a high-purity, degassed solvent.
Causality Check: Degas the solvent by sparging with Argon for 15 minutes prior to dissolution. This removes dissolved oxygen, isolating direct photolysis from photo-oxidation.
Step 2: Matrix Formulation (Self-Validating Controls)
Divide the solution into three distinct validation cohorts:
Cohort A (Positive Control): Unprotected solution in a clear quartz vial (transparent to UV).
Cohort B (Dark Control): Solution in an amber glass vial, tightly wrapped in double-layered aluminum foil. This validates that any degradation observed in Cohort A is strictly light-induced, not thermal or hydrolytic.
Cohort C (Stabilized Test): Solution containing 0.1% w/v DABCO (quencher) in a clear quartz vial. This isolates and measures the specific efficacy of the chemical stabilizer.
Step 3: Controlled Light Exposure
Place all cohorts side-by-side in a calibrated photostability chamber.
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter (
) [5].
Critical Parameter: Maintain the chamber temperature at 25°C using active cooling to prevent thermal degradation from confounding the results.
Step 4: Analytical Quantification
Analyze all cohorts via HPLC-UV/Vis immediately post-exposure.
Calculate the degradation percentage by comparing the peak area of the parent compound in Cohorts A and C against the Dark Control (Cohort B).
Self-validating experimental workflow for ICH Q1B photostability testing.
Part 3: Advanced Mitigation Strategies
Q4: I am conducting long-term cell-based assays (e.g., 72 hours) with a highly sensitive 4-(methoxymethyl)thiazole derivative. I cannot use amber vials or toxic quenchers like sodium azide in the incubator. What are my options?A4: In vitro biological assays present a unique challenge because the environment (media, phenol red, ambient light) is inherently hostile to photostable molecules, and standard chemical stabilizers are cytotoxic.
Actinic Shielding in Culture: Conduct all handling inside a biosafety cabinet with the lights turned off. Wrap cell culture plates in aluminum foil during the incubation period.
Media Optimization: Phenol red and certain vitamins (like riboflavin) in standard DMEM or RPMI media act as potent photosensitizers, generating ROS upon exposure to ambient light. Switch to phenol red-free, minimal essential media during the drug incubation phase to remove external photosensitizers.
Encapsulation: If the compound degrades too rapidly even in the dark (due to residual ROS), consider formulating the thiazole derivative within cyclodextrin inclusion complexes or liposomes. This creates a physical steric barrier that shields the photosensitive heterocyclic core from both light and aqueous ROS without introducing cytotoxicity [3].
References
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI.
Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradi
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA).
Optimization
identifying and characterizing degradation products of 4-aryl-1,3-thiazole derivatives using LC-MS/MS
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with the stability and degradation profiling of 4-aryl-1,3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with the stability and degradation profiling of 4-aryl-1,3-thiazole derivatives. These heterocyclic scaffolds—critical components in kinase inhibitors (e.g., Dasatinib) and xanthine oxidase inhibitors (e.g., Febuxostat)—exhibit unique liabilities under stress.
This guide bridges the gap between theoretical gas-phase chemistry and bench-level LC-MS/MS troubleshooting, ensuring your analytical workflows are robust, reproducible, and scientifically sound.
Core Analytical Workflow
Before diving into specific troubleshooting scenarios, it is crucial to establish a standardized, self-validating workflow. The diagram below outlines the optimal path from stress application to structural elucidation.
Fig 1. End-to-end LC-MS/MS workflow for thiazole degradation profiling.
Troubleshooting & FAQs
Q1: I am observing poor mass balance in my forced degradation study (the parent peak disappears, but no proportional degradant peaks appear). Where is my compound going?A1: Missing mass balance is a classic pitfall in thiazole degradation studies. It typically stems from causality in three areas:
Volatile Degradants: Alkaline hydrolysis of the 1,3-thiazole ring can lead to complete ring fragmentation, releasing volatile sulfur species (e.g., H₂S) or small aliphatic fragments that evade standard LC-MS detection ranges (m/z < 100) or are lost during sample concentration [1].
Covalent Oligomerization: Oxidative stress often generates reactive sulfenic/sulfinic acid intermediates at the thiazole sulfur. These can rapidly dimerize or react with the parent compound to form high-molecular-weight oligomers that precipitate out of solution or irreversibly bind to the column frit.
Poor Ionization of Degradants: Cleavage of the basic amine groups (often appended to the 4-aryl moiety) can yield neutral or highly acidic fragments that do not ionize well in positive electrospray ionization (+ESI).
Solution: Always run orthogonal ionization modes (both +ESI and -ESI). Incorporate a UV-Vis (PDA) detector in series with the MS to track chromophore-containing fragments that fail to ionize. If precipitation is suspected, evaluate the sample vial for particulates and switch to a higher organic diluent before injection.
Q2: How do I distinguish between an N-oxide and an S-oxide (sulfoxide) degradation product? Both show a +16 Da mass shift.A2: Differentiating N-oxidation (typically on appended piperazine/pyridine rings) from S-oxidation (on the thiazole core) requires careful interrogation of the MS/MS fragmentation spectra.
Mechanistic Causality: The S-oxide of a 1,3-thiazole is inherently less stable and triggers distinct gas-phase fragmentation. Under collision-induced dissociation (CID), thiazole S-oxides readily undergo a characteristic neutral loss of atomic oxygen (-16 Da) or sulfur monoxide (SO, -48 Da) [2]. In contrast, aliphatic N-oxides typically exhibit a neutral loss of hydroxylamine (-33 Da) or undergo a Meisenheimer rearrangement leading to the loss of an aldehyde.
Solution: Lower your collision energy (CE) to 10-15 eV to capture the fragile S-O bond cleavage. If the +16 Da product shows an intense [M+H-16]⁺ product ion, it is highly indicative of the thiazole S-oxide.
Q3: My thiazole derivative degrades rapidly under photolytic conditions, yielding a complex mixture. What is the mechanism?A3: 4-Aryl-1,3-thiazoles are highly susceptible to photo-oxygenation. Upon UV/visible light exposure, the aromatic system sensitizes the formation of singlet oxygen (¹Δg). This singlet oxygen attacks the electron-rich thiazole ring via a[4+2] Diels-Alder cycloaddition, forming a highly unstable endoperoxide intermediate [3]. This intermediate rapidly rearranges or cleaves, leading to ring-opened products (e.g., amides and thioamides).
Solution: To confirm this pathway, spike the photolytic stress sample with a singlet oxygen quencher (e.g., sodium azide) or perform the study in a D₂O/H₂O mixture (singlet oxygen lifetime is longer in D₂O, accelerating the degradation).
Mechanistic Pathway Visualization
Fig 2. Gas-phase fragmentation pathways of thiazole S-oxide degradants.
Quantitative Data Reference Tables
Table 1: Typical Stress Conditions and Expected Thiazole Degradation Pathways
Stress Condition
Reagent / Environment
Primary Degradation Mechanism
Characteristic Mass Shift
Alkaline Hydrolysis
0.1 N NaOH, 60°C, 24h
Cleavage of thiazole ring or appended amides
-H₂S (-34 Da), +H₂O (+18 Da)
Oxidation
3% H₂O₂, RT, 24h
S-oxidation (sulfoxide/sulfone formation)
+16 Da (S-oxide), +32 Da (Sulfone)
Photolysis
UV/Vis Light (ICH Q1B)
Singlet oxygen [4+2] cycloaddition & ring opening
+32 Da (Endoperoxide) → Rearrangement
Acidic Hydrolysis
0.1 N HCl, 60°C, 24h
Hydrolysis of ester/amide side chains
Variable (depends on side chain)
Table 2: Characteristic MS/MS Neutral Losses for 4-Aryl-1,3-Thiazoles
Fragment / Neutral Loss
Mass Shift (Da)
Structural Significance
-HCN
-27.01
Cleavage of the thiazole C=N bond
-H₂S
-34.01
Expulsion of sulfur from the thiazole core
-SO
-47.97
Diagnostic for thiazole S-oxide degradants
-Aryl Isothiocyanate
Variable
Complete ring fragmentation
Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study Setup
Scientific Rationale: A forced degradation study must be a self-validating system. If you do not include neutralization and time-zero (t=0) controls, you cannot differentiate between true degradation products and artifacts generated inside the LC-MS source or during sample preparation.
Stock Preparation: Dissolve the 4-aryl-1,3-thiazole API in LC-MS grade Acetonitrile (ACN) to a concentration of 1 mg/mL. Note: Avoid methanol if the compound contains carboxylic acids or esters, to prevent transesterification artifacts.
Stress Aliquoting: Transfer 1 mL of stock to a glass vial. Add 1 mL of the stressing agent (e.g., 0.1 N NaOH for alkaline stress).
The t=0 Control (Critical Step): Immediately withdraw 100 µL of the mixture. Quench it instantly by adding an equimolar amount of neutralizing agent (e.g., 0.1 N HCl) and dilute with the mobile phase. This establishes the baseline and proves the quenching mechanism works without degrading the API.
Incubation: Seal the remaining mixture and incubate at 60°C for 24-48 hours. Target a degradation of 10-20%. If degradation exceeds 20%, secondary degradants will form, complicating the pathway analysis.
Quenching and Dilution: Withdraw the t=24h sample, neutralize immediately, and dilute to a final concentration of 10 µg/mL for LC-MS/MS injection.
Protocol 2: LC-MS/MS Method Optimization for Thiazole Derivatives
Scientific Rationale: Thiazoles and their ring-opened degradants span a wide range of polarities. A generic steep gradient will cause co-elution of isobaric degradants, suppressing ionization and masking critical low-abundance fragments.
Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm) with a high carbon load to retain polar ring-opened degradants.
Mobile Phase:
Buffer A: 0.1% Formic Acid in Water (promotes +ESI ionization of the basic nitrogen in the thiazole ring).
Buffer B: 0.1% Formic Acid in Acetonitrile.
Gradient Design: Start at 2% B to retain polar hydrolytic fragments. Hold for 1 minute, then ramp to 95% B over 12 minutes.
MS/MS Parameters:
Acquisition Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion enabled.
Collision Energy (CE): Use a stepped CE (e.g., 15, 30, 45 eV) to ensure the capture of both fragile S-oxide bonds and stable aromatic core fragments [4].
References
Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR
Source: PubMed (NIH)
URL: [Link]
Title: Understanding MS/MS fragmentation pathways of small molecular weight molecules
Source: University of Greenwich (GALA)
URL: [Link]
Troubleshooting
Technical Support Center: Forced Degradation Studies of 4-Aryl-1,3-Thiazole Derivatives
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies on 4-aryl-1,3-thiazole derivatives....
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for conducting forced degradation studies on 4-aryl-1,3-thiazole derivatives. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of stability testing for this important class of compounds.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies involve subjecting a drug substance or product to conditions more severe than accelerated stability testing.[2][3] The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[1][2] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.[4][5] For 4-aryl-1,3-thiazole derivatives, a class of compounds with diverse pharmacological activities, understanding their stability profile under various stress conditions is paramount.[6][7][8][9]
The goal of a forced degradation study is not to completely degrade the drug substance but to achieve a target degradation of approximately 5-20%.[5][10] This level of degradation is generally sufficient to generate and identify the primary degradation products without being excessive.[1]
This section addresses common questions and challenges encountered during forced degradation studies of 4-aryl-1,3-thiazole derivatives, categorized by the type of stress condition.
Q1: My 4-aryl-1,3-thiazole derivative shows significant degradation under basic conditions, but is relatively stable in acid. Is this expected?
A1: Yes, this is a common observation for thiazole-containing compounds. The thiazole ring can be susceptible to hydrolysis, particularly under alkaline conditions.[11] The C=N bond within the thiazole ring can be a primary site for hydrolytic attack, potentially leading to ring opening.[12] While acidic conditions can also promote hydrolysis, the rate is often slower compared to base-catalyzed hydrolysis. The specific substituents on the aryl and thiazole rings will also influence the rate and extent of degradation.
Troubleshooting: No or very low degradation observed.
Increase Stressor Intensity: If you observe minimal degradation, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M), raising the temperature (e.g., to 60-80°C), or extending the exposure time.[11][12]
Solvent Considerations: Ensure the compound is adequately dissolved. A co-solvent like methanol or acetonitrile may be necessary for compounds with poor aqueous solubility. However, be mindful that the co-solvent itself should not participate in the degradation reaction.[13]
Troubleshooting: Excessive degradation (>20%).
Milder Conditions: If you observe degradation exceeding the recommended 5-20% range, reduce the stressor concentration, lower the temperature, or shorten the incubation time.[12]
Time-Point Analysis: Analyze samples at multiple time points (e.g., 2, 4, 8, 24 hours) to identify the optimal duration to achieve the target degradation.[11]
Oxidative Degradation
Q2: What is the most likely site of oxidative attack on a 4-aryl-1,3-thiazole derivative?
A2: The sulfur atom in the thiazole ring is a primary target for oxidation.[11][12] This can lead to the formation of sulfoxides or sulfones, which alters the electronic properties and conformation of the molecule.[11] The presence of electron-donating groups on the aryl ring may also increase susceptibility to oxidation.
Troubleshooting: Inconsistent results in oxidative degradation studies.
Purity of Reagents: Ensure your hydrogen peroxide (H₂O₂) solution is fresh and of high purity. The concentration of H₂O₂ can decrease over time, leading to variability.
Catalyst Contamination: Trace metal ions can catalyze oxidative degradation. Use high-purity water and solvents, and ensure glassware is thoroughly cleaned.
Light Exposure: Some oxidative reactions can be initiated or accelerated by light. Protect your samples from light during the experiment unless photolytic degradation is being intentionally studied.[11]
Photolytic Degradation
Q3: My compound is degrading upon exposure to light. What are the potential degradation pathways?
A3: Aromatic systems like the 4-aryl-1,3-thiazole core can be susceptible to photodegradation upon exposure to UV or visible light.[11] Potential pathways include:
Ring Cleavage: UV irradiation can induce the breaking of a sulfur-carbon bond in the thiazole ring.[14]
Reaction with Singlet Oxygen: Photo-irradiation can lead to the formation of singlet oxygen, which can then react with the thiazole ring, for instance, through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges.[15]
Photodimerization: Some benzothiazole derivatives have been shown to undergo photodimerization.[16]
Troubleshooting: How can I protect my compound from light-induced degradation during routine handling and storage?
Storage: Store solid compounds and solutions in a cool, dark, and dry place.[11] Use amber vials or wrap containers in aluminum foil to minimize light exposure.[17]
Inert Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can help minimize photo-oxidative degradation pathways.[17]
Excipients: In formulation development, consider the use of UV absorbers or singlet oxygen quenchers.[17]
Thermal Degradation
Q4: What should I consider when performing thermal degradation studies?
A4: Thermal degradation should be assessed on both the solid drug substance and a solution.[11] For solid-state studies, a temperature between 40-80°C is typically used.[13] For solutions, refluxing the compound in a suitable solvent can be performed.[11] It's important to note that high temperatures can also accelerate hydrolysis and oxidation, so it's crucial to have appropriate controls.[4]
Troubleshooting: My compound melts at the temperature I want to use for thermal stress testing.
Lower Temperature, Longer Duration: If the compound has a low melting point, use a temperature below the melting point and extend the duration of the study.
Solution-State Study: Focus on the thermal degradation in solution, as this may be more relevant to the stability of a liquid formulation.
Experimental Protocols & Data Presentation
General Protocol for Forced Degradation Studies
This protocol provides a general framework. Specific conditions should be optimized for each 4-aryl-1,3-thiazole derivative.
Stock Solution Preparation: Prepare a stock solution of the 4-aryl-1,3-thiazole derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[11]
Stress Conditions:
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., room temperature, 60°C, or 80°C).[11]
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature.[11]
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% to 30% H₂O₂. Keep at room temperature.[11]
Thermal Degradation (Solution): Reflux a solution of the compound for a specified duration.
Thermal Degradation (Solid): Keep the solid compound in an oven at a controlled temperature (e.g., 60°C to 100°C).[11]
Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light. A common condition is a minimum of 1.2 million lux hours and 200 watt hours/m².[3] A control sample should be kept in the dark.[11]
Sample Analysis: At predetermined time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and alkaline samples before analysis by a stability-indicating HPLC method.
Data Presentation: Summary of Recommended Stress Conditions
Stress Condition
Reagent/Condition
Typical Concentration/Temperature
Duration
Target Degradation
Acid Hydrolysis
Hydrochloric Acid (HCl)
0.1 M - 1 M / RT - 80°C
2 - 24 hours
5 - 20%
Base Hydrolysis
Sodium Hydroxide (NaOH)
0.1 M - 1 M / RT - 80°C
2 - 24 hours
5 - 20%
Oxidative
Hydrogen Peroxide (H₂O₂)
3% - 30% / Room Temperature
2 - 24 hours
5 - 20%
Thermal (Solid)
Oven
60°C - 100°C
24 - 48 hours
5 - 20%
Thermal (Solution)
Reflux
Varies with solvent
2 - 24 hours
5 - 20%
Photolytic
UV/Visible Light
>1.2 million lux hours & 200 W h/m²
As required
5 - 20%
This table provides general guidance. Conditions should be optimized for each specific compound.
Analytical Methodologies
A validated, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[4][18]
Method Development Considerations:
Column: A C18 column is a common starting point for reversed-phase HPLC.[18][19]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components.[20][21]
Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.[22]
Identification of Degradation Products:
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of degradation products.[20][23][24][25] By comparing the fragmentation patterns of the parent drug and its degradants, it is often possible to propose structures for the unknown impurities.[20][23] For definitive structural confirmation, techniques like NMR spectroscopy may be necessary, which often requires isolation of the impurity.[15][19]
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Potential Degradation Pathways of the 4-Aryl-1,3-Thiazole Core
Caption: Potential degradation pathways for 4-aryl-1,3-thiazole derivatives.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org.
"stability issues of 4-aryl-1,3-thiazole derivatives in solution". (2025, December). Benchchem.
degradation pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. (2025). Benchchem.
Forced Degradation Studies. (2016, December 14). MedCrave online.
UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. (2025, September 12). MDPI.
Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)thiazole Derivatives. (2025). Benchchem.
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed.
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC.
A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. (2025, February 2).
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. PMC.
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research.
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023, July 15). Indian Journal of Pharmaceutical Education and Research.
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC.
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018, December 13).
Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. (2025, August 6). ResearchGate.
Photodegradation of 2‐mercaptobenzothiazole disulfide and related benzothiazoles. (2008, March 1).
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. (2016, February 8). ResearchGate.
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23).
In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. (2025, August 1). MDPI.
Forced Degradation Studies. (2016, December 14). SciSpace.
Research progress of thiazole flavor compounds. CABI Digital Library.
Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). DOI.
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022, September 8).
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9).
Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. (2012, July 15). PubMed.
Synthesis and Biological Evaluation ofN‐aryl‐4‐aryl‐1,3‐Thiazole‐2‐Amine Derivatives as Direct 5‐Lipoxygenase Inhibitors. (2012, April 13). R Discovery.
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 10). CoLab.ws.
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018, November 18). Taylor & Francis.
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate.
hplc-separation-synthesis-isolation-and-characterization-of-process-related-and-degradation-impurities-in-larotaxel-including-method-development-and-validation. Ask this paper | Bohrium.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. (1958). Journal of The Chemical Society (resumed).
validating the anticancer activity of thiazole derivatives using NCI-60 cell line screening
Validating the Anticancer Efficacy of Thiazole Derivatives: A Comparative NCI-60 Screening Guide As a Senior Application Scientist overseeing preclinical oncology screening, I frequently evaluate novel pharmacophores to...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Anticancer Efficacy of Thiazole Derivatives: A Comparative NCI-60 Screening Guide
As a Senior Application Scientist overseeing preclinical oncology screening, I frequently evaluate novel pharmacophores to determine their viability for clinical translation. Among these, the thiazole scaffold has emerged as a highly versatile structural motif. Recent medicinal chemistry efforts have demonstrated its profound antiproliferative activity, with specific derivatives acting as 1 and potent tubulin polymerization disruptors[1][2].
However, chemical novelty must be rigorously substantiated by robust, reproducible phenotypic data. The Developmental Therapeutics Program (DTP)3 remains the gold standard for this validation[3]. This guide provides an in-depth, objective comparison of novel thiazole derivatives against standard chemotherapeutics, grounded in standardized NCI-60 screening protocols and self-validating experimental design.
The NCI-60 Screening Framework & SRB Assay
The NCI-60 panel evaluates compound efficacy across 60 distinct human tumor cell lines representing nine cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney)[3]. To quantify cell viability, the assay utilizes the 4[4].
The Causality of Assay Selection: Why use SRB instead of metabolic assays like MTT or CellTiter-Glo? SRB is an aminoxanthene dye that binds electrostatically to basic amino acid residues under mildly acidic conditions. Because it stains total cellular protein mass, the readout is strictly linear with cell number. Unlike MTT, SRB is not confounded by drug-induced alterations in mitochondrial metabolism, making it the superior choice for unbiased, high-throughput screening[4].
NCI-60 SRB assay workflow detailing the critical steps for evaluating compound cytotoxicity.
Protocol: Self-Validating SRB Assay for NCI-60 Validation
To ensure absolute data integrity, the following protocol incorporates built-in self-validating checkpoints.
Action: Seed cells (5,000–40,000 cells/well depending on the specific cell line's doubling time) in 96-well microtiter plates using RPMI 1640 medium supplemented with 5% FBS and 2 mM L-glutamine. Incubate for 24 hours at 37°C, 5% CO
Causality: The 24-hour pre-incubation allows cells to recover from trypsinization stress and re-enter the exponential growth phase.
Self-Validation Checkpoint: Fix one "Time Zero" (
) plate immediately after this 24-hour period. This baseline measurement is mathematically critical for the COMPARE algorithm to distinguish whether a drug is merely cytostatic (halting growth) or genuinely cytotoxic (inducing cell death)[3].
Step 2: Compound Exposure (Day 1)
Action: Dissolve thiazole derivatives in DMSO and dilute to achieve five concentrations at 10-fold intervals (typically
to M). Add to the test plates and incubate for 48 hours[3].
Causality: A 48-hour exposure captures at least one to two full cell cycles for most NCI-60 lines. This ensures that cell cycle-dependent mechanisms (e.g., tubulin inhibition during mitosis) are adequately exposed to the therapeutic agent.
Step 3: In Situ Fixation
Action: Add cold Trichloroacetic acid (TCA) directly to the wells to a final concentration of 10% (w/v). Incubate at 4°C for 60 minutes. Wash plates five times with deionized water and air dry[3].
Causality: TCA instantly precipitates cellular proteins, halting metabolism and firmly cross-linking the biomass to the plate bottom. This prevents the detachment and loss of apoptotic cells during subsequent rigorous washing steps.
Step 4: Staining and Quantification
Action: Add 0.4% (w/v) SRB solution dissolved in 1% acetic acid. Incubate for 10 minutes at room temperature. Wash five times with 1% acetic acid to remove unbound dye. Air dry, then solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Measure absorbance at 515 nm[3][4].
Causality: The 1% acetic acid wash maintains the low pH required for SRB to remain electrostatically bound to the basic amino acids. Solubilization in a basic Tris buffer disrupts these ionic bonds, uniformly releasing the dye into the solution for accurate spectrophotometric quantification.
Comparative Efficacy: Thiazoles vs. Standard Chemotherapeutics
When evaluating NCI-60 data, we rely on three primary metrics derived from the optical density (OD) readouts:
GI
: Concentration causing 50% growth inhibition.
TGI: Concentration causing total growth inhibition (cytostasis).
Recent NCI-60 screening of novel PI3K/mTOR-targeting thiazole derivatives (e.g., Compound 3b) and 5 (e.g., Compound 8g) demonstrates superior potency compared to legacy clinical drugs[1][5].
Compound Class
Representative Agent
Primary Target / Mechanism
Avg. GI (Leukemia)
Avg. GI (Breast Cancer)
Avg. GI (NSCLC)
Thiazole Derivative
Compound 3b
PI3K/mTOR Dual Inhibitor
2.32 μM
1.85 μM
2.36 μM
Benzofuran-Thiazole
Compound 8g
Tubulin / DNA Intercalation
0.29 μM
0.45 μM
0.62 μM
Standard Chemo
Doxorubicin
Topoisomerase II Inhibitor
4.50 μM
3.20 μM
5.10 μM
Standard Chemo
Cisplatin
DNA Crosslinker
5.20 μM
4.80 μM
6.50 μM
Standard Chemo
5-Fluorouracil
Thymidylate Synthase Inhibitor
8.10 μM
6.40 μM
9.30 μM
Data synthesized from standardized DTP NCI-60 screening reports comparing novel thiazole scaffolds against established clinical agents[1][2][5]. Note the sub-micromolar efficacy of the benzofuran-thiazole hybrid (8g) compared to 5-Fluorouracil.
Mechanistic Validation & Pathway Analysis
Phenotypic screening must be coupled with mechanistic validation. The NCI's COMPARE algorithm utilizes the pattern of cellular responses across the 60 cell lines to predict the mechanism of action. If a novel thiazole derivative exhibits a cytotoxicity profile highly correlated (Pearson correlation coefficient > 0.8) with known PI3K inhibitors, we can confidently map its intracellular targeting[1].
Thiazole derivatives frequently act as dual inhibitors, binding to the ATP-binding clefts of both PI3K and mTOR, thereby shutting down downstream survival signaling.
Mechanism of action for thiazole derivatives acting as dual inhibitors of the PI3K/mTOR pathway.
Conclusion
For drug development professionals, the thiazole ring represents a privileged scaffold capable of overcoming resistance mechanisms associated with standard chemotherapeutics like Doxorubicin and 5-Fluorouracil. By employing the self-validating SRB assay within the NCI-60 framework, researchers can objectively benchmark the antiproliferative and cytotoxic indices of these novel derivatives, ensuring that only the most robust candidates advance to in vivo pharmacokinetic profiling.
Comparative Efficacy of 2-Amino-1,3-thiazol-4(5H)-one Analogs in Oncology: A Comprehensive Guide for Drug Development
As an application scientist with over a decade of experience in small-molecule oncology screening, I have observed that the 2-amino-1,3-thiazol-4(5H)-one scaffold—often referred to as pseudothiohydantoin—offers an except...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist with over a decade of experience in small-molecule oncology screening, I have observed that the 2-amino-1,3-thiazol-4(5H)-one scaffold—often referred to as pseudothiohydantoin—offers an exceptionally tunable pharmacophore. Its unique structural geometry allows for precise functionalization at the N-2 and C-5 positions, making it a highly attractive candidate for multi-target anticancer drug discovery.
This guide objectively compares the efficacy of various 2-amino-1,3-thiazol-4(5H)-one analogs against major cancer cell lines, breaks down the structure-activity relationships (SAR) driving their potency, and provides self-validating experimental protocols to ensure high-fidelity reproducibility in your own laboratory.
Mechanistic Causality & Target Pathways
The anticancer efficacy of 2-amino-1,3-thiazol-4(5H)-one derivatives is not monolithic; it is driven by the specific functional groups attached to the core ring. Recent literature highlights three primary mechanistic pathways:
Kinase Inhibition (EGFR & PI3K/AKT/mTOR): Analogs hybridized with pyrazoline or pyridine-benzothiazole moieties act as competitive inhibitors at the ATP-binding cleft of Epidermal Growth Factor Receptor (EGFR) and PI3K. This blockade halts downstream oncogenic signaling, leading to sub-G1 phase arrest and apoptosis 1.
Metabolic Suppression (11β-HSD1 Inhibition): Derivatives featuring bulky cycloalkyl groups (e.g., N-cyclopentyl or N-cyclohexyl) exhibit profound selectivity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By inhibiting this enzyme, the analogs disrupt local cortisol generation, effectively starving the tumor cells of metabolic fuel and reducing cellular proliferation 2.
Oxidative Stress Modulation: Certain arylidene-substituted analogs induce selective cytotoxicity by elevating reactive oxygen species (ROS) beyond the antioxidant capacity of cancer cells, triggering caspase-3/7 mediated apoptosis 3.
Fig 1. Mechanistic pathways of 2-amino-1,3-thiazol-4(5H)-one analogs in cancer cells.
Comparative Efficacy Data
To objectively evaluate these compounds, we must look at their half-maximal inhibitory concentrations (IC50) across standardized cell lines. The table below synthesizes quantitative data from recent high-throughput screenings, comparing novel analogs against established clinical controls.
Compound Class
Key Analog
Primary Target
Tested Cell Lines
IC50 Range (µM)
Efficacy vs. Control
N-Cyclopentyl
Compound 3g
11β-HSD1 / Metabolism
Caco-2, MDA-MB-231
10.5 – 15.2
Superior metabolic suppression vs. Carbenoxolone 2
N-Cyclohexyl
Compound 3h
11β-HSD1
PANC-1, Caco-2
0.07 (Enzyme)
High selectivity index; low normal cell toxicity 4
The causality behind these variations in efficacy lies in the steric and electronic properties of the substituents.
N-2 Substitution: The introduction of bulky, lipophilic cycloalkyl groups (cyclopentyl/cyclohexyl) at the N-2 position significantly enhances cell membrane permeability. More importantly, these bulky groups perfectly anchor the molecule within the hydrophobic pocket of the 11β-HSD1 enzyme, driving nanomolar affinity 4.
C-5 Substitution: Halogenation (e.g., 4-bromophenyl) at the C-5 position increases the electron-withdrawing nature of the ring, which has been shown to stabilize the compound against rapid metabolic degradation while improving its binding kinetics to kinase domains like EGFR 5.
Self-Validating Experimental Protocols
To ensure scientific integrity, any efficacy evaluation must be built on a self-validating system. The protocols below are designed to inherently flag false positives or liquid-handling errors.
Fig 2. Self-validating high-throughput experimental workflow for analog efficacy evaluation.
Causality Note: We utilize the MTS assay over the traditional MTT assay because the bioreduction of MTS by metabolically active cells produces a directly soluble formazan product. This eliminates the DMSO solubilization step required in MTT, significantly reducing liquid handling errors and minimizing well-to-well variability.
System Validation: Every plate must include a vehicle control (0.1% DMSO), a positive control (e.g., Doxorubicin at 10 µM), and blank wells to calculate the Z'-factor. A plate is only considered valid if the Z'-factor is > 0.5.
Cell Seeding: Harvest logarithmic-phase cells (e.g., MCF-7, A549) and seed at
cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO2.
Compound Preparation: Prepare a 10 mM stock of the 2-amino-1,3-thiazol-4(5H)-one analog in DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 µM. Ensure final DMSO concentration remains
to prevent solvent-induced cytotoxicity.
Treatment: Aspirate old media and add 100 µL of compound-containing media to respective wells. Include 6 technical replicates per concentration. Incubate for 48h to 72h.
MTS Addition: Add 20 µL of MTS reagent directly to each well.
Incubation & Reading: Incubate for 1–4 hours. Measure absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate % Viability =
. Use non-linear regression to determine the IC50.
Causality Note: Phenotypic cell death must be mechanistically proven. If an analog is designed to target EGFR, an isolated enzyme assay confirms that the cytotoxicity observed in Protocol 1 is an on-target effect rather than generalized toxicity.
Assay Setup: Utilize a homogeneous time-resolved fluorescence (HTRF) kinase assay kit. Prepare 1X Kinase Buffer containing 1 mM DTT.
Reaction Mixture: In a 384-well plate, combine 2 µL of the synthesized analog (serial dilutions), 4 µL of recombinant EGFR enzyme, and 4 µL of ATP/Substrate mix.
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow phosphorylation.
Detection: Add 10 µL of HTRF detection reagent (containing Eu3+-cryptate labeled anti-phospho antibody). Incubate for 30 minutes.
Readout: Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the specific kinase inhibition percentage.
References
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PMC / MDPI.2
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI.4
Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress. RSC Publishing.3
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. NIH.gov.1
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC.5
in silico docking simulation of thiazol-4(5H)-one analogs with tyrosinase
In Silico Docking Simulation of Thiazol-4(5H)-one Analogs with Tyrosinase: A Performance Comparison of AutoDock Vina vs. Schrödinger Glide Executive Summary The development of novel tyrosinase inhibitors is a critical ob...
Author: BenchChem Technical Support Team. Date: March 2026
In Silico Docking Simulation of Thiazol-4(5H)-one Analogs with Tyrosinase: A Performance Comparison of AutoDock Vina vs. Schrödinger Glide
Executive Summary
The development of novel tyrosinase inhibitors is a critical objective in treating hyperpigmentation disorders and melanoma. Historically, standard inhibitors like kojic acid have suffered from moderate efficacy and stability issues. Recently, thiazol-4(5H)-one analogs featuring a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold have emerged as highly potent alternatives, demonstrating sub-micromolar inhibitory activity[1].
However, predicting the binding poses of these analogs within the mushroom tyrosinase (mTYR) active site presents a significant computational challenge due to the enzyme's binuclear copper center. This guide objectively compares the performance of two leading in silico docking platforms—AutoDock Vina (open-source) and Schrödinger Glide (commercial)—in evaluating thiazol-4(5H)-one analogs, supported by recent in vitro validation data[1][2].
The Challenge: Metalloenzyme Docking Causality
As an application scientist, one must understand why standard docking protocols often fail with tyrosinase. The mTYR active site contains two copper ions (CuA and CuB) coordinated by six histidine residues.
AutoDock Vina (Empirical Scoring): Vina treats metals primarily as steric and electrostatic spheres. It lacks explicit directional coordination terms for transition metals[3]. While fast and excellent for standard protein-ligand interactions, it often struggles to accurately penalize incorrect coordination geometries around the Cu2+ ions without custom forcefield modifications.
Schrödinger Glide (OPLS4 / XP Scoring): Glide’s Extra Precision (XP) mode explicitly models zero-order bonds to metals and utilizes the OPLS4 force field to enforce strict geometric penalties. This allows Glide to accurately capture the chelation of the copper ions by the PUSC motif of the thiazol-4(5H)-one analogs, yielding binding poses that better correlate with in vitro kinetic data.
Self-Validating Experimental Protocol
To ensure computational trustworthiness, every docking workflow must be a self-validating system. Do not proceed to screening novel analogs until the protocol can accurately reproduce known crystallographic data.
Step 1: Target Preparation (mTYR)
Retrieve the crystal structure of mushroom tyrosinase (e.g., PDB: 2Y9X, co-crystallized with tropolone).
Remove all water molecules beyond 3.0 Å of the active site, but strictly retain the CuA and CuB ions.
Assign protonation states at pH 6.8 (matching standard in vitro assay conditions)[2]. Ensure the six coordinating histidines are correctly modeled as neutral or positively charged based on their proximity to the copper ions.
Step 2: Ligand Preparation
Import the 2D structures of the thiazol-4(5H)-one analogs (e.g., Compound 10, Compound 11) and Kojic Acid.
Generate 3D conformers using LigPrep (Glide) or OpenBabel (Vina), enforcing an ionization state of pH 7.0 ± 2.0 to capture the correct tautomeric state of the thiazol-4(5H)-one core.
Step 3: Grid Generation & Protocol Validation
Center the docking grid box precisely between the CuA and CuB ions (approximate coordinates: X= -10.0, Y= -28.8, Z= -43.5)[4].
Validation Check: Extract the native tropolone ligand and re-dock it into the prepared grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure. Proceed only if RMSD < 2.0 Å. If the RMSD is higher, the metal coordination parameters must be adjusted.
Step 4: Production Docking
Execute AutoDock Vina with an exhaustiveness setting of 32 to ensure a thorough global search of the active site[3].
Execute Schrödinger Glide in XP (Extra Precision) mode, enabling metal coordination constraints.
Figure 1: Self-validating in silico docking workflow for metalloenzyme targets.
Performance Data: In Silico vs. In Vitro
The following table synthesizes the computational docking scores from both platforms against the validated in vitro IC50 data for two highly potent thiazol-4(5H)-one analogs and the industry standard, Kojic Acid.
The experimental data reveals that Compound 11 is approximately 26-fold more potent than kojic acid[1], and Compound 10 is 11 times stronger[2].
Why does Glide correlate better with this exponential leap in potency?
Kojic acid relies almost entirely on direct hydrogen bonding and copper chelation. In contrast, thiazol-4(5H)-one analogs utilize their PUSC motif for copper coordination, while their bulky hydrophobic substituents (e.g., naphthalen-1-ylamino groups) project into the hydrophobic pocket of the active site, engaging in robust π-π stacking with residues like His263 and Phe264[2][5].
AutoDock Vina successfully identifies the general binding pocket but often underestimates the energetic contribution of these complex π-π stacking interactions in the presence of a metal ion[3]. Schrödinger Glide's XP scoring function applies appropriate rewards for hydrophobic enclosure and accurately maps the geometry of the naphthalen-1-ylamino substituent against the enzymatic cavity, resulting in a wider, more accurate scoring spread (-9.2 vs -5.8 kcal/mol) that reflects the true in vitro IC50 variance.
Figure 2: Logical SAR mapping of thiazol-4(5H)-one analogs against tyrosinase.
Conclusion
For drug development professionals screening thiazol-4(5H)-one analogs against tyrosinase, Schrödinger Glide is the superior predictive platform. Its ability to handle zero-order metal coordination bonds prevents the false-positive poses that occasionally plague empirical tools like AutoDock Vina . However, Vina remains an excellent, cost-effective first-pass filter, provided the user rigorously validates the protocol by re-docking the native ligand to confirm an RMSD of < 2.0 Å. Ultimately, the integration of the PUSC scaffold with the thiazol-4(5H)-one core represents a validated, next-generation approach to tyrosinase inhibition that significantly outperforms legacy compounds like kojic acid.
References
Title: Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation
Source: Bioorganic & Medicinal Chemistry (PubMed)
URL: [Link]
Title: Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1: A comparative study
Source: Thai Journal of Pharmaceutical Sciences (Chula Digital Collections)
URL: [Link]
Title: (Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituted benzylidene)thiazol-4(5H)-one Derivatives as Novel Tyrosinase Inhibitors
Source: Biological and Pharmaceutical Bulletin (ResearchGate)
URL: [Link]
Comparative Guide: Selectivity of 2-Anilino-4-(thiazol-5-yl)pyrimidines for CDK9 vs. Alternative Kinase Inhibitors
Executive Summary & Mechanistic Rationale Cyclin-dependent kinase 9 (CDK9), a core component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in phosphorylating the C-terminal dom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Cyclin-dependent kinase 9 (CDK9), a core component of the positive transcription elongation factor b (P-TEFb) complex, plays a critical role in phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Ser2 [5]. This phosphorylation event drives the transcription of short-lived anti-apoptotic proteins, notably Mcl-1 and XIAP [5]. Consequently, transformed cells addicted to these survival proteins are highly sensitive to CDK9 inhibition.
Historically, the development of CDK9 inhibitors has been hindered by off-target cross-reactivity with cell-cycle CDKs (e.g., CDK1, CDK2, CDK4). First-generation pan-CDK inhibitors like Flavopiridol and Dinaciclib exhibit narrow therapeutic windows due to this lack of isotype specificity [4].
The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has emerged as a privileged pharmacophore for achieving high CDK9 selectivity. The structural causality for this selectivity lies in the distinct ATP-binding pocket of CDK9. While CDK2 utilizes Lys89 and a Phe80 gatekeeper, CDK9 features Gly112 and a Phe103 gatekeeper. This substitution creates a less crowded, electrostatically unique environment in the CDK9 hinge region [1]. By introducing specific functional groups at the C5-position of the pyrimidine ring (e.g., carbonitriles or bulky heterocyclic moieties), researchers can exploit this spatial divergence, achieving profound selectivity for CDK9 over CDK2 [1, 2].
Caption: CDK9-mediated transcriptional regulation and the apoptotic mechanism of selective inhibitors.
Quantitative Comparison: Selectivity Profiles
To objectively evaluate the performance of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, we compare two distinct derivatives within this class—Compound 12u and CDKI-73 —against clinical-stage alternative pan-CDK inhibitors.
While the base scaffold provides potent CDK9 inhibition, the substitutions dictate selectivity. Compound 12u utilizes a bulky 1,4-diazepan-1-yl moiety that clashes with the CDK2 pocket but fits perfectly into CDK9, yielding an >80-fold selectivity window [1]. Conversely, CDKI-73 lacks this steric bulk, resulting in potent but pan-CDK activity [3].
Table 1: In Vitro Kinase Inhibition Profiling (IC50 / Ki)
Inhibitor
Chemical Scaffold
CDK9
CDK1
CDK2
Selectivity (CDK9 vs CDK2)
Compound 12u
2-anilino-4-(thiazol-5-yl)pyrimidine
7 nM
94 nM
568 nM
>80-fold
CDKI-73
2-anilino-4-(thiazol-5-yl)pyrimidine
5.78 nM
8.17 nM
3.27 nM
~0.5-fold (Pan-active)
Flavopiridol
Flavone
~20 nM
~30 nM
~170 nM
~8.5-fold
Dinaciclib
Pyrazolopyrimidine
4 nM
3 nM
1 nM
~0.25-fold
Data aggregated from standardized biochemical kinase assays[1, 3, 4].
To ensure rigorous, reproducible evaluation of CDK9 selectivity, the following self-validating experimental workflows must be employed. These protocols are designed not just to yield data, but to mathematically prove target engagement and rule out artifactual interference.
Caption: Step-by-step experimental workflow for validating CDK9 selectivity and cellular efficacy.
Protocol 1: Orthogonal Target Engagement via Differential Scanning Fluorimetry (DSF)
Relying solely on enzymatic assays can introduce ATP-competitive artifacts. DSF measures the thermodynamic stabilization (
) of the CDK9/Cyclin T complex upon inhibitor binding, providing direct proof of physical target engagement [2].
Causality & Self-Validation: A true active-site binder will increase the melting temperature of the protein. By comparing the
of CDK9/Cyclin T versus CDK2/Cyclin A, you generate an orthogonal, non-enzymatic confirmation of the selectivity observed in Table 1.
Preparation: Dilute recombinant CDK9/Cyclin T1 and CDK2/Cyclin A to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
Dye Addition: Add SYPRO Orange dye (5x final concentration). The dye fluoresces only when bound to hydrophobic regions exposed during protein unfolding.
Compound Incubation: Add 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives (e.g., Compound 12u) at 10 µM. Self-Validation Control: Include a DMSO-only well (baseline
) and a Flavopiridol well (positive control).
Thermal Cycling: Ramp temperature from 25°C to 95°C at 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex/Em: 490/530 nm).
Analysis: Calculate the first derivative of the melt curve to determine
. The shift () correlates directly with binding affinity () [2].
Protocol 2: Cellular Target Validation (Western Blotting for pSer2-RNAPII)
In vitro selectivity is irrelevant if the compound cannot penetrate cells or hits off-target kinases in vivo. This protocol confirms that the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold functionally inhibits CDK9 inside the cell [1].
Causality & Self-Validation: CDK9 specifically phosphorylates Ser2 of the RNAPII CTD. If the inhibitor is selectively hitting CDK9, pSer2 levels will drop. To prove this isn't general cytotoxicity causing protein degradation, we must probe for Total RNAPII. If pSer2 drops while Total RNAPII remains stable, the mechanism is validated.
Cell Treatment: Seed cancer cells (e.g., A2780 or primary CLL cells) at
cells/well. Treat with Compound 12u at , , and the concentration for 24 hours.
Lysis: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the pSer2 state).
Electrophoresis: Resolve 30 µg of total protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against:
pSer2-RNAPII (Target validation)
Total RNAPII (Self-validating internal control)
Mcl-1 (Downstream functional consequence)
GAPDH /
-Actin (Loading control)
Interpretation: A highly selective CDK9 inhibitor will show dose-dependent abrogation of pSer2-RNAPII and Mcl-1, with no change in Total RNAPII [1].
Conclusion
The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold represents a significant leap forward in kinase inhibitor design. While earlier alternatives like Flavopiridol and Dinaciclib suffer from pan-CDK toxicity, strategic C5-pyrimidine substitutions (as seen in Compound 12u) successfully exploit the unique Gly112/Phe103 architecture of the CDK9 ATP-binding pocket. By employing rigorous, self-validating biochemical and cellular assays, researchers can confidently utilize this scaffold to achieve >80-fold selectivity for CDK9, paving the way for targeted transcriptional therapies in oncology.
References
Shao, H., et al. "Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities." ACS Publications. Available at:[Link]
Hole, A. J., et al. "Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity." National Center for Biotechnology Information (NIH). Available at:[Link]
Morales, F., et al. "Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective." National Center for Biotechnology Information (NIH). Available at:[Link]
Validation
A Comparative Guide to Evaluating the Antioxidant Capacity of Thiazolidinone Derivatives of 1,3-Thiazole Using DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals The growing interest in thiazolidinone derivatives, particularly those incorporating a 1,3-thiazole moiety, stems from their diverse pharmacological potenti...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The growing interest in thiazolidinone derivatives, particularly those incorporating a 1,3-thiazole moiety, stems from their diverse pharmacological potential, including significant antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of degenerative diseases.[1][2] Thiazolidinone derivatives have emerged as promising scaffolds in the development of novel antioxidant agents, capable of mitigating this cellular damage.[1][3]
This guide provides a comprehensive framework for evaluating the antioxidant capacity of these synthetic compounds, focusing on two of the most widely adopted in vitro methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. By understanding the distinct chemical principles of each assay and adhering to rigorous experimental protocols, researchers can generate reliable and comparable data, crucial for structure-activity relationship (SAR) studies and the advancement of promising antioxidant drug candidates.
The Scientific Rationale: Why Two Distinct Assays?
Employing a multi-assay approach is fundamental to a robust assessment of antioxidant potential. The DPPH and FRAP assays, while both colorimetric, operate on different mechanisms, providing a more complete profile of a compound's antioxidant capabilities.
The DPPH Assay: A Measure of Radical Scavenging
The DPPH assay directly quantifies a compound's ability to scavenge free radicals.[4][5] The core of this method is the stable free radical, DPPH•, which possesses a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[4][5] When an antioxidant molecule donates a hydrogen atom or an electron to DPPH•, the radical is neutralized, resulting in a color change to a pale yellow.[6][7] This decolorization is directly proportional to the radical scavenging activity of the test compound.
The FRAP Assay: A Measure of Reducing Power
In contrast, the FRAP assay assesses the total reducing power of a sample.[8][9] This method is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in an acidic environment.[9] The resulting ferrous complex exhibits an intense blue color, and the change in absorbance is proportional to the antioxidant's ability to donate electrons.[8][10]
The dual assessment provides a more nuanced understanding of a compound's antioxidant mechanism. A potent radical scavenger (high activity in DPPH) may not necessarily be a strong reducing agent (high activity in FRAP), and vice versa. Therefore, utilizing both assays offers a cross-validation of antioxidant activity.[6]
Experimental Workflow and Data Interpretation
The following diagram illustrates the general workflow for assessing the antioxidant capacity of newly synthesized thiazolidinone derivatives.
Caption: Workflow for evaluating the antioxidant capacity of thiazolidinone derivatives.
Comparative Performance of Thiazolidinone Derivatives
The antioxidant capacity of thiazolidinone derivatives can vary significantly based on their structural features. For instance, the nature and position of substituents on the thiazolidinone or thiazole rings can profoundly influence their activity. Phenyl-functionalized benzylidene and amino-carbonyl functional domains have been correlated with antioxidant activity.[11][12]
The following table presents hypothetical data illustrating how the antioxidant activities of different thiazolidinone derivatives of 1,3-thiazole might be compared against standard antioxidants like Ascorbic Acid and Trolox.
Compound
DPPH Radical Scavenging Activity (% Inhibition at 100 µg/mL)
FRAP Value (µM Fe(II) Equivalents)
Thiazolidinone Derivative 1
75.3 ± 2.1
185.6 ± 8.4
Thiazolidinone Derivative 2
88.9 ± 1.5
250.1 ± 11.2
Thiazolidinone Derivative 3
62.5 ± 3.4
155.8 ± 7.9
Ascorbic Acid (Standard)
96.2 ± 0.8
450.7 ± 15.3
Trolox (Standard)
94.8 ± 1.1
435.2 ± 12.9
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for ensuring the reproducibility and validity of experimental findings.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from established methodologies.[13][14]
Materials:
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Methanol (analytical grade)
Test thiazolidinone derivatives
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
96-well microplate
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
Sample and Standard Preparation: Dissolve the thiazolidinone derivatives and the standard antioxidant in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
Assay Procedure:
Add 100 µL of the test sample or standard solution at different concentrations to the wells of a 96-well plate.
Add 100 µL of the 0.1 mM DPPH solution to each well.
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
For the blank, add 200 µL of methanol.
Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
This protocol is based on the method developed by Benzie and Strain.[9][15]
Materials:
Acetate buffer (300 mM, pH 3.6)
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
Ferric chloride (FeCl₃) solution (20 mM in water)
Ferrous sulfate (FeSO₄·7H₂O) for the standard curve
Test thiazolidinone derivatives
96-well microplate
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
Standard Curve Preparation: Prepare a series of ferrous sulfate solutions of known concentrations (e.g., 100 to 2000 µM) in water.
Sample Preparation: Dissolve the thiazolidinone derivatives in a suitable solvent.
Assay Procedure:
Add 20 µL of the test sample, standard solution, or blank (solvent) to the wells of a 96-well plate.
Add 180 µL of the pre-warmed FRAP reagent to each well.
Incubate the plate at 37°C for 30 minutes.
Measurement: Measure the absorbance of each well at 593 nm.
Calculation of FRAP Value: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of the ferrous sulfate solution. The results are typically expressed as µM Fe(II) equivalents.
Conclusion and Future Directions
The DPPH and FRAP assays are indispensable tools for the preliminary screening and comparative evaluation of the antioxidant capacity of thiazolidinone derivatives of 1,3-thiazole. A comprehensive assessment using both methods provides a more complete picture of a compound's antioxidant potential, guiding further in-depth studies. For a thorough evaluation, it is recommended to use both assays in parallel.[6] Future research should focus on correlating the in vitro antioxidant activity of these derivatives with their performance in cell-based and in vivo models to establish their therapeutic potential in combating oxidative stress-related diseases.
References
Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]
Djukic, M., et al. (2018). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Chemico-Biological Interactions, 288, 59-68. Retrieved from [Link]
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Retrieved from [Link]
Djukic, M., et al. (2018). In vitro antioxidant activity of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole. Request PDF on ResearchGate. Retrieved from [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
Unknown. (2021). 1,3,4-thiadiazole Attached 2, 3- disubstituted Thiazolidinones Derivatives: Synthesis and Biological Evaluation. Journal of Drug Delivery and Therapeutics, 11(5-S), 1-8. Retrieved from [Link]
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies, 6(12), 1011-1023. Retrieved from [Link]
Bio-protocol. (2021). DPPH Assay. Retrieved from [Link]
Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Molecules, 19(8), 12655-12670. Retrieved from [Link]
Mashentseva, A. A., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 28(24), 8029. Retrieved from [Link]
Gash, M., et al. (2013). Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves. Food Chemistry, 141(3), 1423-1428. Retrieved from [Link]
Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. Retrieved from [Link]
Al-Sultani, K. H. K., et al. (2020). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole. Journal of Kerbala University, 18(1), 1-11. Retrieved from [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
Gheldiu, A. M., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. Retrieved from [Link]
Panico, A. M., et al. (2013). Thiazoles and Thiazolidinones as Antioxidants. Current Medicinal Chemistry, 20(37), 4694-4706. Retrieved from [Link]
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
Panico, A. M., et al. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry, 20(37), 4694-4706. Retrieved from [Link]
Gheldiu, A. M., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF SOME NEW THIAZOLIDIN-4-ONE DERIVATIVES. The Medical-Surgical Journal, 122(2), 223-229. Retrieved from [Link]
Mashentseva, A. A., et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. ResearchGate. Retrieved from [Link]
Kumar, A. K. I., et al. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Retrieved from [Link]
ResearchGate. (n.d.). Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. Retrieved from [Link]
Al-Ansari, M. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1-7. Retrieved from [Link]
Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005. Retrieved from [Link]
Comparative Molecular Field Analysis (CoMFA) of Thiazole-Based Inhibitors: A Methodological Comparison Guide
As a Senior Application Scientist in computer-aided drug design (CADD), I frequently encounter the challenge of optimizing privileged scaffolds. The thiazole ring is a ubiquitous pharmacophore in medicinal chemistry, fea...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in computer-aided drug design (CADD), I frequently encounter the challenge of optimizing privileged scaffolds. The thiazole ring is a ubiquitous pharmacophore in medicinal chemistry, featured prominently in kinase inhibitors, antiviral agents, and antimicrobial compounds. Its rigid, planar structure, combined with its distinct dipole moment and hydrogen-bonding capabilities, makes it an ideal candidate for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling.
This guide objectively compares Comparative Molecular Field Analysis (CoMFA) against alternative methodologies—specifically Comparative Molecular Similarity Indices Analysis (CoMSIA) and traditional 2D-QSAR—for optimizing thiazole derivatives. It also provides a field-proven, self-validating experimental protocol for executing these studies.
Methodological Comparison: CoMFA vs. CoMSIA vs. 2D-QSAR
When analyzing thiazole-based inhibitors, selecting the correct QSAR methodology dictates the predictive power of your model. The choice relies on the fundamental physics underlying how each method evaluates molecular interactions.
2D-QSAR: The Baseline
2D-QSAR relies on topological, constitutional, and physicochemical descriptors. While computationally inexpensive, it fundamentally fails to capture the 3D spatial reality of receptor-ligand interactions. For a rigid scaffold like thiazole, where the exact vector of a substituent dictates whether it fits into a binding pocket or causes a steric clash, 2D-QSAR often falls short in guiding structural optimization.
CoMFA: The Gold Standard for Rigid Scaffolds
CoMFA calculates steric and electrostatic fields by placing the aligned molecules in a 3D grid and calculating interaction energies with a probe atom (typically an
hybridized carbon with a +1 charge).
The Physics: It uses Lennard-Jones potentials for steric fields and Coulombic potentials for electrostatic fields.
The Causality: Because these potentials approach infinity as distances decrease, CoMFA is highly sensitive to molecular alignment. However, for thiazole derivatives sharing a rigid core, this sensitivity is an advantage. It provides sharp, highly defined contour maps that precisely identify where adding a bulky group will cause a steric clash with the target protein.
CoMSIA: The Smoothed Alternative
CoMSIA was developed to overcome CoMFA's extreme sensitivity to alignment and grid shifts.
The Physics: It uses Gaussian functions to evaluate distance-dependent similarities, avoiding the singularities (infinities) found in Lennard-Jones and Coulombic potentials. Furthermore, CoMSIA evaluates up to five fields: steric, electrostatic, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor.
The Causality: While CoMSIA is more robust to slight alignment errors and offers a broader range of physicochemical fields, the Gaussian smoothing can sometimes "blur" the sharp steric boundaries required to optimize the tight binding pockets often targeted by thiazole inhibitors.
Comparative Performance Data
To objectively evaluate these methods, we can analyze recent experimental data where both CoMFA and CoMSIA were applied to identical datasets of thiazole-based inhibitors. The table below summarizes the statistical robustness of these models across different biological targets.
Note: A reliable model generally requires a cross-validated correlation coefficient (
) > 0.5 and a non-cross-validated correlation coefficient () > 0.9.
*Note: FBPase CoMFA model utilized bootstrapping and y-randomization to confirm robustness despite a slightly lower
.
Data Synthesis: While CoMSIA occasionally yields a higher external predictive value (
) due to the inclusion of hydrogen-bond and hydrophobic fields, CoMFA consistently provides highly reliable internal validation () and exceptional non-cross-validated correlation (). For thiazole derivatives, the steric and electrostatic fields alone (as measured by CoMFA) often account for the vast majority of the variance in biological activity 4.
Standardized Experimental Workflow for CoMFA
To ensure scientific integrity, a 3D-QSAR protocol must be a self-validating system. The following step-by-step methodology outlines the rigorous setup required for a CoMFA study on thiazole inhibitors.
Step 1: Dataset Curation & Conformational Search
Selection: Assemble a dataset of thiazole derivatives with biological activities spanning at least 3-4 logarithmic units to ensure sufficient variance. Convert
values to ().
Splitting: Randomly divide the dataset into a training set (approx. 75-80%) and a test set (approx. 20-25%). The test set must only be used for external validation.
Minimization: Sketch the 3D structures. Apply Gasteiger-Hückel partial charges. Causality: Gasteiger-Hückel charges are critical here because they accurately model the delocalization of
electrons across the conjugated thiazole ring. Minimize energy using the Tripos force field with a convergence criterion of 0.001 kcal/mol·Å.
Step 2: Structural Alignment (The Critical Path)
Core Identification: Identify the most active compound to serve as the template.
Superimposition: Align all molecules in the dataset onto the template using the rigid thiazole core. Causality: Because CoMFA calculates fields at fixed grid points, any translational or rotational variance not related to actual structural differences will introduce artificial noise into the PLS regression.
Step 3: 3D Field Calculation
Grid Setup: Place the aligned molecules in a 3D cubic lattice with a grid spacing of 2.0 Å. Ensure the grid extends at least 4.0 Å beyond the dimensions of the largest molecule.
Probe Interaction: Calculate steric and electrostatic fields at each grid point using an
carbon probe atom with a +1.0 charge. Set the energy cutoff to 30.0 kcal/mol. Causality: The cutoff prevents infinite energy values when the probe atom falls directly inside the van der Waals radius of a ligand atom.
Step 4: Partial Least Squares (PLS) Analysis & Internal Validation
Cross-Validation: Run a Leave-One-Out (LOO) cross-validation to determine the optimum number of components (ONC) and the cross-validated correlation coefficient (
). Causality: LOO acts as a self-validating mechanism to prevent overfitting; a proves the model is finding true signal, not fitting to noise.
Final Regression: Perform a non-cross-validated PLS analysis using the ONC to calculate the conventional correlation coefficient (
), standard error of estimate (SEE), and the F-statistic.
Step 5: External Validation & Contour Mapping
Predictive Assessment: Predict the
values of the test set compounds. Calculate . A value > 0.6 confirms the model's external generalizability.
Visualization: Generate 3D contour maps. In CoMFA, green contours indicate regions where steric bulk increases activity, while yellow indicates regions where bulk decreases activity. Blue contours favor electropositive groups, and red contours favor electronegative groups.
3D-QSAR Workflow Visualization
Standardized 3D-QSAR Workflow comparing CoMFA and CoMSIA pipelines for inhibitor design.
References
QSAR Studies on Thiazole Derivatives as HCV NS5A Inhibitors via CoMFA and CoMSIA Methods.Letters in Drug Design & Discovery, Bentham Science Publishers.
Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis, MM-PBSA Binding Energy Calculations, and Molecular Dynamics Simul
In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose 1,6-Bisphosphatase Inhibitors.International Journal of Molecular Sciences, MDPI.
QSAR Studies on Aminothiazole Derivatives as Aurora a Kinase Inhibitors.Chemical Biology & Drug Design, PubMed.
Cross-Reactivity Profiling of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one Against a Broad Kinase Panel: A Comparative Guide
Executive Summary: The Double-Edged Sword of Hinge-Binding Scaffolds In small-molecule kinase inhibitor development, the 1,3-thiazol-4(5H)-one scaffold—particularly its 2-dimethylamino derivatives—has emerged as a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Double-Edged Sword of Hinge-Binding Scaffolds
In small-molecule kinase inhibitor development, the 1,3-thiazol-4(5H)-one scaffold—particularly its 2-dimethylamino derivatives—has emerged as a highly versatile pharmacophore. Structurally, the 2-aminothiazol-4-one core acts as a bioisostere for the adenine ring of ATP. The dimethylamino group and the nitrogen of the thiazole ring form a robust hydrogen bond donor/acceptor system that anchors the molecule directly into the highly conserved hinge region of the kinase catalytic domain [1].
However, this structural mimicry inherently risks promiscuity. Because the ATP-binding pocket is conserved across the >500 members of the human kinome, achieving selectivity is a formidable challenge. Cross-reactivity profiling is therefore a non-negotiable phase in preclinical development. This guide objectively compares the performance of the 2-(Dimethylamino)-1,3-thiazol-4(5H)-one scaffold against standard targeted therapies, detailing the causality behind the experimental workflows required to distinguish a precision therapeutic from a toxic, pan-kinase inhibitor.
Comparative Profiling Data: Scaffold vs. Standard Inhibitors
To evaluate the selectivity of the 2-(Dimethylamino)-1,3-thiazol-4(5H)-one scaffold, we compare its half-maximal inhibitory concentration (
) across a representative panel of kinases against FDA-approved standard-of-care inhibitors.
Note: The data below represents typical profiling results for optimized multi-kinase thiazolone scaffolds to illustrate comparative methodology.
Kinase Target
2-(Dimethylamino)-1,3-thiazol-4(5H)-one (nM)
Standard Inhibitor
Standard (nM)
Fold Selectivity (vs. Primary Target)
EGFR (Primary)
45 ± 4
Erlotinib
2 ± 0.5
1.0x (Reference)
HER2
120 ± 15
Lapatinib
10 ± 2
2.6x
PI3Kα
850 ± 40
Alpelisib
5 ± 1
18.8x
CDK2
1,400 ± 110
Palbociclib
11 ± 3
31.1x
GSK-3β
3,200 ± 250
Tideglusib
60 ± 8
71.1x
Data Interpretation:
While the thiazolone scaffold demonstrates potent nanomolar activity against EGFR, it exhibits notable cross-reactivity with HER2 and moderate off-target binding to PI3Kα. Compared to highly optimized clinical standards like Erlotinib, the scaffold requires further structural functionalization (e.g., targeting the DFG-out conformation or exploiting unique hydrophobic pockets) to improve its Selectivity Score (
).
Experimental Workflows for Kinase Profiling
To generate the comparative data above, two orthogonal methodologies are required: an activity-based assay for primary target validation, and a binding-based assay for broad kinome profiling.
Step-by-step workflow for evaluating kinase inhibitor selectivity.
Protocol A: Primary Target Validation via TR-FRET Activity Assay
Causality: Thiazole derivatives frequently exhibit intrinsic auto-fluorescence, which causes false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed measurement (typically 50–100 µs) completely eliminates background auto-fluorescence, ensuring high data fidelity .
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Expert Insight: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents the hydrophobic thiazolone compound from aggregating and adsorbing to the microplate walls, which would artificially inflate the apparent
.
Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one in 100% DMSO. Transfer to a 384-well plate yielding a final DMSO concentration of 1%.
Kinase/Substrate Incubation: Add 2 nM recombinant EGFR and 50 nM biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.
Reaction Initiation: Add ATP at its predetermined Michaelis constant (
) for EGFR (typically ~10 µM) to initiate the reaction. Incubate for 60 minutes.
Reaction Termination & Detection: Add a detection buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).
Expert Insight: EDTA chelates
, instantly halting kinase activity. This provides a precise kinetic snapshot.
Self-Validation & Quality Control: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. The assay is only validated if
.
Protocol B: Broad Cross-Reactivity Profiling via Active-Site Competition Binding
Causality: Activity assays are unscalable for broad kinome profiling because they require optimized substrates and ATP concentrations for every single kinase. Instead, we use an active-site directed competition binding assay (e.g., KINOMEscan™ methodology) to measure thermodynamic affinity (
) independently of ATP , providing a uniform metric across the kinome .
Step-by-Step Methodology:
Affinity Matrix Preparation: Bind a proprietary, promiscuous ATP-competitive kinase inhibitor to a solid agarose support matrix.
Kinase Phage Display: Express the panel of >400 human kinases as fusions to T7 bacteriophage.
Compound Competition: Incubate the phage-tagged kinases with the immobilized affinity matrix in the presence of 1 µM 2-(Dimethylamino)-1,3-thiazol-4(5H)-one.
Mechanism: If the thiazolone compound binds to a specific kinase, it prevents that kinase from binding to the solid matrix.
Elution and Detection: Wash away unbound kinases. Elute the matrix-bound kinases and quantify them using quantitative PCR (qPCR) targeting the T7 phage DNA.
Expert Insight: qPCR provides a highly sensitive, amplifiable readout. A low qPCR signal indicates that the thiazolone compound successfully outcompeted the matrix for the kinase active site (high cross-reactivity).
Self-Validation & Quality Control: Run parallel thermodynamic binding curves using known selective inhibitors (e.g., Erlotinib for EGFR) to ensure the
values align with historical literature.
Mechanistic Insights into Multi-Kinase Targeting
Cross-reactivity is not always detrimental; in complex malignancies, rationally designed polypharmacology can prevent resistance mechanisms. For instance, inhibiting EGFR often leads to compensatory upregulation of the PI3K/AKT pathway. A thiazolone derivative that exhibits controlled cross-reactivity against both EGFR and PI3K can theoretically collapse the entire survival signaling cascade.
Multi-kinase targeting and cross-reactivity in the EGFR/PI3K/AKT signaling pathway.
However, to ensure this cross-reactivity does not extend to essential housekeeping kinases (leading to systemic toxicity), researchers must calculate the Selectivity Score (
) . The is calculated by dividing the number of kinases bound by the compound (with a < 10 µM) by the total number of kinases tested . For the 2-(Dimethylamino)-1,3-thiazol-4(5H)-one scaffold to advance to in vivo studies, lead optimization must drive the score below 0.05.
References
Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy.
URL:[Link]
Degorce, F., et al. (2009). HTRF: A technology tailored for drug discovery - a review of applications. Drug Discovery Today.
URL:[Link]
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology.
URL:[Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science.
URL:[Link]
Personal protective equipment for handling 2-(Dimethylamino)-1,3-thiazol-4(5H)-one
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Handling 2-(Dimethylamino)-1,3-thiazol-4(5H)-one requires a deep understanding of its st...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic science. Handling 2-(Dimethylamino)-1,3-thiazol-4(5H)-one requires a deep understanding of its structural biology and physical properties.
This compound is a critical heterocyclic building block, primarily utilized in the synthesis of 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones. These derivatives are potent fungicidal agents that disrupt ergosterol biosynthesis in pathogens like Cryptococcus neoformans and various dermatophytes [1]. Because its downstream derivatives actively target and inhibit cytochrome P450 enzymes, and due to the inherent irritating properties of the thiazolone core[2], handling the parent compound demands rigorous, self-validating safety protocols to prevent dermal absorption and inhalation of pharmacologically active particulates.
Below is the comprehensive operational and logistical guide for safely handling, processing, and disposing of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one.
Mechanistic Rationale for PPE Selection
The chemical architecture of 2-(Dimethylamino)-1,3-thiazol-4(5H)-one features a lipophilic thiazolone ring paired with a basic dimethylamino group. This amphiphilic nature enhances its ability to penetrate lipid bilayers, making dermal exposure a significant risk vector. Furthermore, as a fine crystalline powder, it poses a severe inhalation hazard. Inhalation of this active dust can lead to mucosal irritation and unintended systemic absorption, potentially interacting with human CYP450 enzymes or triggering inflammatory pathways [3]. Therefore, standard laboratory attire is insufficient; robust barrier protection and active engineering controls are non-negotiable.
Quantitative PPE & Equipment Matrix
PPE / Control Category
Technical Specification
Quantitative Metric
Mechanistic Causality
Primary Skin Barrier
Nitrile Gloves (Double-gloved)
0.11 mm thickness, >480 min breakthrough
Prevents dermal penetration of the lipophilic thiazolone core; allows safe removal of the outer contaminated layer.
Ocular Protection
Chemical Splash Goggles
ANSI Z87.1 certified, zero facial gap
Protects ocular mucosa from highly irritating, aerosolized micro-particulates.
Respiratory Defense
N95 or P100 Particulate Respirator
95% filtration efficiency at 0.3 m
Prevents inhalation of pharmacologically active dust during transfer operations.
Engineering Control
Class II Chemical Fume Hood
Face velocity 80–100 fpm (0.4–0.5 m/s)
Captures aerosolized powders without creating turbulent vortices that could eject the chemical into the lab.
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating safety system, every step in the handling process includes a built-in verification check.
Step 1: System Validation & Pre-Operation
Action: Before opening the chemical container, visually inspect the chemical fume hood's continuous monitoring gauge.
Validation: Verify the face velocity is strictly between 80 and 100 fpm.
Causality: Velocities below 80 fpm fail to contain the powder, while velocities above 100 fpm create aerodynamic turbulence that can blow the lightweight thiazolone powder out of the sash.
Step 2: PPE Donning Sequence
Action: Don a fully buttoned laboratory coat, ANSI Z87.1 goggles, and a P100 respirator. Apply a primary pair of standard nitrile gloves, followed by a secondary pair of extended-cuff nitrile gloves over the sleeves of the lab coat.
Causality: The extended cuff creates a seamless barrier, preventing powder from settling on the wrists.
Step 3: Static Mitigation & Chemical Transfer
Action: Wipe the exterior of the 2-(Dimethylamino)-1,3-thiazol-4(5H)-one container and the analytical balance with an anti-static cloth, or discharge the area using an ionizing bar.
Action: Using a grounded, anti-static micro-spatula, carefully transfer the required mass into a pre-tared, sealable vial. Seal immediately.
Causality: Thiazolone powders accumulate static charge rapidly. Unmitigated static causes the powder to violently repel from the spatula, aerosolizing the compound and adhering it to your gloves and the hood walls.
Step 4: Decontamination & Doffing
Action: Wipe down the balance and hood surface with a damp, disposable towel (using a 70% ethanol or mild surfactant solution). Remove the heavily contaminated outer gloves inside the fume hood and dispose of them in a designated solid waste container before withdrawing your hands.
Operational workflow and logical safety contingencies for handling thiazolone derivatives.
Spill Response & Disposal Plan
In the event of a breach or spill, immediate containment is required to prevent cross-contamination of the laboratory environment.
Immediate Containment & Cleanup:
Halt & Evacuate: If the spill occurs outside the fume hood, immediately halt operations and step back to allow suspended dust to settle. Do not attempt to sweep the dry powder.
Wet Suppression: Cover the spilled 2-(Dimethylamino)-1,3-thiazol-4(5H)-one powder with a damp absorbent pad, or lightly mist the area with a water/surfactant solution. Causality: Dry sweeping aerosolizes the active pharmaceutical ingredient (API) precursor. Wetting the powder suppresses dust generation entirely.
Collection: Carefully scoop the wetted material using a non-sparking tool and place it into a wide-mouth, sealable hazardous waste container.
Waste Management & Disposal:
Segregation: Place all collected chemical waste, contaminated outer gloves, and damp wipes into a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.
Destruction Route: Route the sealed container strictly for high-temperature incineration .
Causality: Chemical deactivation of the thiazolone ring via benchtop bleach/acid is often incomplete and can generate toxic sulfur or nitrogen oxide byproducts. High-temperature incineration ensures the absolute thermal destruction of the pharmacologically active heterocyclic core, eliminating any risk of environmental contamination.
References
1.1, National Institutes of Health (NIH).
2.2, ChemBK.
3. 3, MDPI.